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  • Product: 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide
  • CAS: 341968-07-8

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic and Bioavailability Profiling of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Executive Summary & Structural ADME Rationale The compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (hereafter referred to as CDMA ) is a complex synthetic molecule characterized by three distinct functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural ADME Rationale

The compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (hereafter referred to as CDMA ) is a complex synthetic molecule characterized by three distinct functional domains: a secondary cyclohexylamine, an acetohydrazide linker, and a bulky diphenylmethylene moiety. In drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel entity requires a deep mechanistic understanding of its structural liabilities.

As an Application Scientist, I approach CDMA not just as a chemical structure, but as a dynamic system interacting with biological matrices. The structural rationale for CDMA's pharmacokinetic (PK) behavior is governed by the following causal relationships:

  • The Hydrazone Linker (-N=C-): This is the most critical liability for oral bioavailability. Hydrazone bonds are notoriously susceptible to acid-catalyzed hydrolysis in the gastric environment (pH 1.2–2.0), though they remain relatively stable at physiological pH (7.4)[1]. Furthermore, plasma enzymes can accelerate hydrazone degradation systemically[2].

  • The Secondary Amine: The cyclohexylamino group influences the molecule's pKa and acts as a metabolic "soft spot" for Cytochrome P450 (CYP)-mediated N-dealkylation[3].

  • The Diphenylmethylene Group: This moiety imparts high lipophilicity, which drives passive membrane permeability but simultaneously limits aqueous solubility and increases the likelihood of high plasma protein binding[4].

Physicochemical Properties & "Rule of 5" Compliance

To establish a baseline for oral bioavailability, CDMA must be evaluated against Lipinski's Rule of Five and Veber's Rules[5]. While physicochemical compliance theoretically predicts excellent passive gastrointestinal absorption[6], it does not account for chemical degradation in the gut[7].

Table 1: Predicted Physicochemical Properties of CDMA

ParameterPredicted ValueRule of 5 / Veber ThresholdADME Implication
Molecular Weight (MW) ~335.45 g/mol < 500 g/mol Favorable for passive diffusion.
LogP (Lipophilicity) ~3.8< 5.0High permeability, high volume of distribution (Vd).
H-Bond Donors (HBD) 2 (Amine, Amide)< 5Favorable for membrane crossing.
H-Bond Acceptors (HBA) 3 (N, O, N)< 10Low desolvation energy required.
Rotatable Bonds 6≤ 10Good conformational flexibility.
Topological Polar Surface Area (TPSA) ~44 Ų< 140 ŲExcellent potential for intestinal and BBB permeability.

Gastrointestinal Stability: The Hydrazone Liability

Causality & Logic: The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis[8]. If dosed orally, CDMA will immediately encounter the acidic environment of the stomach. Cleavage of the hydrazone bond will yield benzophenone and 2-(cyclohexylamino)acetohydrazide, completely destroying the pharmacophore before it can reach the intestinal absorption window[1]. Therefore, an in vitro Simulated Gastric Fluid (SGF) assay is a mandatory, self-validating system to determine if an enteric-coated formulation is strictly required for in vivo efficacy.

Protocol: Self-Validating SGF/SIF Stability Assay

This protocol utilizes a mass-balance approach. By monitoring both the disappearance of the parent drug and the appearance of the degradation product, the system validates that loss of signal is due to hydrolysis, not non-specific binding or precipitation.

  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, using 0.1 N HCl with 2 g/L NaCl) and Simulated Intestinal Fluid (SIF, pH 6.8, 50 mM phosphate buffer)[1].

  • Compound Spiking: Prepare a 10 mM stock of CDMA in DMSO. Spike into pre-warmed (37°C) SGF and SIF to a final concentration of 10 µM. Ensure final DMSO concentration is < 1% v/v to prevent co-solvent precipitation artifacts.

  • Incubation & Sampling: Incubate in a 37°C shaking water bath. Withdraw 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching (Self-Validation Step): Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard validates injection consistency and extraction recovery.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 min at 4°C. Analyze the supernatant using MRM (Multiple Reaction Monitoring). Monitor the specific transitions for intact CDMA and its primary hydrolytic byproduct, benzophenone[8].

Hepatic Clearance and Microsomal Stability

Causality & Logic: Assuming CDMA survives the stomach (or is administered intravenously), it will undergo first-pass hepatic metabolism. Secondary amines are classic targets for CYP450-mediated N-dealkylation, while the highly lipophilic diphenyl rings are susceptible to aromatic hydroxylation[3][9]. High intrinsic clearance ( CLint​ ) in liver microsomes directly correlates with poor systemic bioavailability.

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay

To ensure trustworthiness, this protocol includes a minus-NADPH control. This differentiates true enzymatic CYP450 metabolism from chemical instability in the assay buffer[9].

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Pre-incubation: Add CDMA to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiation & Controls: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Crucial Validation: Run a parallel control substituting NADPH with an equivalent volume of buffer.

  • Time-Course Sampling: Withdraw 50 µL aliquots at t=0,5,15,30, and 45 minutes into 150 µL of cold quenching solvent (acetonitrile + internal standard).

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the CDMA peak area ratio. Calculate intrinsic clearance using the formula:

    CLint​=(0.693/t1/2​)×(mL incubation/mg protein) [10].

In Vivo Pharmacokinetics: Projected Parameters

Bridging the in vitro ADME profiling to in vivo expectations requires analyzing both IV and PO dosing paradigms. Based on the structural liabilities (hydrazone hydrolysis[2] and secondary amine clearance[3]), the projected in vivo parameters for CDMA in a standard rodent model (e.g., Sprague-Dawley rat) are summarized below.

Table 2: Projected In Vivo Pharmacokinetic Parameters

PK ParameterProjected ProfileMechanistic Rationale
Clearance (CL) Moderate to HighDriven by rapid hepatic CYP450 metabolism of the secondary amine and diphenyl groups.
Volume of Distribution (Vd) High (> 2.0 L/kg)High lipophilicity (LogP ~3.8) drives extensive tissue distribution and partitioning[4].
Half-life ( t1/2​ ) Short (< 2 hours)A function of high clearance and potential plasma-mediated hydrazone degradation[2].
Oral Bioavailability (%F) Low (< 20%)Severely restricted by gastric acid hydrolysis of the hydrazone bond prior to absorption[8].

Systems Visualization

ADME_Workflow Start CDMA Compound Synthesis & QC PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem InVitro In Vitro ADME (SGF/SIF Stability, HLM) PhysChem->InVitro Permeability Caco-2 Permeability (Apical to Basolateral) InVitro->Permeability InVivo In Vivo PK (Rat/Dog) (IV vs. PO dosing) Permeability->InVivo Decision Bioavailability > 30%? InVivo->Decision Proceed Proceed to Lead Optimization Decision->Proceed Yes Formulation Formulation Strategy (Enteric Coating / Prodrug) Decision->Formulation No (Hydrazone Hydrolysis)

Fig 1: ADME workflow and decision tree for CDMA development.

Metabolic_Pathway CDMA CDMA (Parent Drug) Acid Gastric Acid (pH 1.2-2.0) Chemical Hydrolysis CDMA->Acid Oral Admin CYP Hepatic CYP450 Enzymatic Oxidation CDMA->CYP Systemic Circulation Metabolite1 Benzophenone + Hydrazide Derivative Acid->Metabolite1 Hydrazone Cleavage Metabolite2 N-Dealkylated Metabolite CYP->Metabolite2 Secondary Amine Metabolite3 Aromatic Hydroxylation Products CYP->Metabolite3 Diphenyl Rings

Fig 2: Primary degradation and metabolic pathways of CDMA.

Sources

Exploratory

Binding Affinity Characterization of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide to Putative Target Proteins

An In-Depth Technical Guide Abstract The quantitative characterization of a ligand's binding affinity for its biological target is a cornerstone of modern drug discovery and development. It provides the fundamental data...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The quantitative characterization of a ligand's binding affinity for its biological target is a cornerstone of modern drug discovery and development. It provides the fundamental data required to understand potency, selectivity, and structure-activity relationships (SAR). This guide presents a comprehensive, technically-grounded framework for determining the binding affinity of a novel investigational compound, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. As specific target data for this compound is not yet publicly available, we will proceed with a hypothetical yet plausible case study, positing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a putative target, based on structural similarities to known inhibitors of this enzyme class.[1] This document provides not just protocols, but the strategic rationale behind employing a multi-technique approach, ensuring data integrity and a holistic understanding of the molecular interaction.

Introduction: The Critical Role of Binding Affinity

In the journey from a chemical entity to a therapeutic agent, the interaction between a drug molecule and its protein target is the seminal event. The strength of this interaction, or binding affinity, dictates the concentration of the drug required to elicit a biological response. A high-affinity interaction is often a prerequisite for a potent drug, as it implies that a lower concentration is needed to occupy a significant fraction of the target protein's binding sites.

The compound at the center of this guide, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, belongs to the N-acylhydrazone class of molecules, a scaffold known to exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects.[2] Its structural features, particularly the cyclohexylamino moiety, suggest a potential interaction with enzymes involved in metabolic or inflammatory pathways, such as 11β-HSD1.[1]

This guide will elucidate the principles and provide field-tested methodologies for a rigorous investigation of this compound's binding characteristics. We will explore a synergistic combination of biophysical techniques to build a complete thermodynamic and kinetic profile of the protein-ligand interaction.

Defining Key Binding Parameters

A quantitative description of binding is essential. The primary metrics include:

  • Dissociation Constant (Kd): The most direct measure of binding affinity, representing the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Inhibition Constant (Ki): The concentration of an inhibitor required to produce half-maximum inhibition.

  • Thermodynamic Signatures (ΔH, -TΔS, ΔG): Binding affinity (ΔG) is driven by a combination of enthalpy (ΔH), related to the formation of non-covalent bonds, and entropy (ΔS), related to changes in the disorder of the system.[3] Understanding these components provides insight into the nature of the binding forces.

A Strategic Workflow for Affinity Determination

A robust characterization of binding affinity is not reliant on a single method. Different techniques provide complementary information and serve as cross-validation for one another.[4] The workflow presented here ensures a comprehensive assessment, from initial hit validation to detailed kinetic and thermodynamic profiling.

G cluster_prep Phase 1: Preparation & QC cluster_assays Phase 2: Biophysical Characterization cluster_analysis Phase 3: Data Integration & Analysis Compound Compound Synthesis & Purity Analysis (>95%) QC Assess Purity, Aggregation State, and Activity Compound->QC Protein Protein Expression, Purification & Quality Control (QC) Protein->QC ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) QC->ITC SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) QC->SPR FP Fluorescence Polarization (FP) (Screening & Kd) QC->FP Data_Summary Quantitative Data Summary Table (Kd, Ki, ΔH, ΔS, n, kon, koff) ITC->Data_Summary Data_summary Data_summary SPR->Data_summary FP->Data_Summary SAR Structure-Activity Relationship (SAR) Analysis Data_Summary->SAR

Caption: High-level workflow for binding affinity characterization.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of all thermodynamic parameters—affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single, label-free experiment.[3][6]

Causality Behind Experimental Choices

Why use ITC? It is considered the gold standard because it measures the intrinsic heat of binding directly, requiring no modification of the reactants with labels or immobilization, which could alter their native properties.[5] The comprehensive thermodynamic data it provides offers deep insights into the forces driving the interaction.

Self-Validating System: Critical Controls

The trustworthiness of ITC data hinges on rigorous controls. The most critical is the "ligand-into-buffer" titration. The heat change from this experiment represents the heat of dilution of the compound.[6] This must be subtracted from the protein-ligand titration data to isolate the true heat of binding. Additionally, ensuring the protein and ligand are in identical, pH-matched, and degassed buffers is crucial to minimize artifacts.[3]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Dialysis 1. Dialyze protein and dissolve compound in identical, degassed buffer Concentration 2. Accurately determine protein and ligand concentrations Dialysis->Concentration Load_Protein 3. Load protein (e.g., 10-50 µM) into the sample cell Concentration->Load_Protein Load_Ligand 4. Load ligand (e.g., 100-500 µM) into the injection syringe Load_Protein->Load_Ligand Titration 5. Perform sequential injections of ligand into the protein solution Load_Ligand->Titration Control 6. Perform control titration (ligand into buffer) Titration->Control Subtract 7. Subtract control data from binding data Control->Subtract Fit 8. Fit the integrated heat data to a binding model (e.g., one-site) Subtract->Fit Result 9. Determine Kd, ΔH, n Fit->Result

Caption: Detailed experimental workflow for Isothermal Titration Calorimetry.

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Express and purify the target protein (e.g., human 11β-HSD1) to >95% purity.

    • Prepare a buffer solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Extensively dialyze the protein against this buffer.[6]

    • Dissolve the compound, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, in the exact same buffer batch. If DMSO is required for solubility, ensure the final concentration is low (<2%) and precisely matched in both protein and ligand solutions.[3]

    • Accurately measure the final concentrations of both protein (via A280 or BCA assay) and ligand.

    • Degas both solutions for at least 15 minutes immediately before use.[7]

  • Instrument Setup (e.g., Malvern MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).[6]

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution (e.g., 20 µM 11β-HSD1) into the 200 µL sample cell.[3]

    • Load the ligand solution (e.g., 200 µM compound) into the 40 µL injection syringe.[3]

    • Program an injection sequence: a single 0.4 µL initial injection (to be discarded during analysis) followed by 19 injections of 2 µL each, with 150-second spacing.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection (µcal/sec).

    • Subtract the heat of dilution values obtained from the control experiment.

    • Plot the resulting heat change (kcal/mol of injectant) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive Kd, ΔH, and stoichiometry (n).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[8][9] It is exceptionally powerful for determining the kinetic parameters of binding: the association rate constant (kon) and the dissociation rate constant (koff).

Causality Behind Experimental Choices

Why use SPR? While ITC provides the equilibrium and thermodynamic view, it does not reveal how fast a ligand binds and dissociates. This kinetic information, or residence time, is increasingly recognized as a critical parameter for in vivo drug efficacy.[10] SPR provides this data directly and without labels.[8][11]

Self-Validating System: Critical Controls

In SPR, a reference flow cell is essential for data integrity. The ligand (protein) is immobilized on the active flow cell, while the reference cell is typically activated and blocked without protein.[8] Subtracting the reference channel signal from the active channel signal corrects for bulk refractive index changes and non-specific binding, isolating the specific interaction.

G cluster_prep Immobilization cluster_exp Binding Cycle cluster_analysis Data Analysis Activate 1. Activate sensor chip surface (e.g., CM5 chip with EDC/NHS) Immobilize 2. Covalently couple protein ligand (11β-HSD1) to the active flow cell Activate->Immobilize Block 3. Deactivate remaining active groups on both active and reference cells Immobilize->Block Baseline 4. Establish stable baseline with running buffer Block->Baseline Association 5. Inject compound (analyte) at various concentrations Baseline->Association Dissociation 6. Switch back to running buffer to monitor dissociation Association->Dissociation Regeneration 7. Inject regeneration solution to remove bound analyte Dissociation->Regeneration Subtract 8. Perform double reference subtraction (reference cell & buffer blank) Regeneration->Subtract Fit 9. Globally fit sensorgrams to a kinetic model (e.g., 1:1 Langmuir) Subtract->Fit Result 10. Determine kon, koff, Kd Fit->Result

Caption: Standard experimental workflow for Surface Plasmon Resonance.

Detailed Experimental Protocol: SPR
  • Immobilization (e.g., Biacore system with a CM5 sensor chip):

    • Prepare running buffer (e.g., HBS-EP+, pH 7.4).

    • Activate the carboxymethylated dextran surface of both flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein (11β-HSD1 at ~50 µg/mL in 10 mM sodium acetate, pH 5.0) over the active flow cell to achieve a target immobilization level (e.g., 5000 RU).

    • Inject 1 M ethanolamine-HCl over both flow cells to block any remaining active esters.

  • Kinetic Analysis:

    • Prepare a dilution series of the compound in running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the expected Kd (e.g., 1 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Perform a binding cycle for each concentration:

      • Inject the compound solution over both flow cells for a set time (e.g., 180 seconds) to monitor the association phase.

      • Switch to running buffer flow for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

      • Inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference flow cell data and the buffer-only injection data.

    • Globally fit the full set of processed sensorgrams (all concentrations) to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • The fitting process will yield values for kon (M-1s-1) and koff (s-1).

    • The equilibrium dissociation constant is calculated from these rates: Kd = koff / kon.

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12] A small, fluorescently-labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, leading to a high polarization signal.[13]

Causality Behind Experimental Choices

Why use FP? FP is particularly well-suited for competitive binding assays, making it an excellent tool for screening compound libraries and for validating hits from primary screens.[12][14] It is a homogenous assay (no separation steps required) and is readily automated in a microplate format.

Self-Validating System: Critical Controls

To ensure the assay is robust, several controls are necessary. A "no protein" control establishes the baseline low polarization of the free tracer. A "no competitor" control establishes the maximum high polarization signal of the tracer-protein complex. These controls define the dynamic range of the assay. Additionally, screening for compound auto-fluorescence is critical to avoid false positives.

Detailed Experimental Protocol: Competitive FP Assay
  • Assay Development:

    • Tracer Selection: A fluorescent tracer must be developed. This could be a known ligand of 11β-HSD1 conjugated with a fluorophore like fluorescein or TAMRA.

    • Saturation Binding: Determine the Kd of the tracer for the protein by titrating increasing concentrations of 11β-HSD1 against a fixed, low concentration of the tracer (e.g., 1 nM). This confirms the tracer binds and establishes the optimal protein concentration for the competitive assay (typically at or near the Kd of the tracer).[15]

  • Competitive Binding Experiment:

    • Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

    • In a 384-well microplate, add fixed concentrations of 11β-HSD1 and the fluorescent tracer to all wells.

    • Add a serial dilution of the unlabeled competitor compound, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (e.g., from 100 µM down to 1 nM).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • Plot the measured polarization values (in mP) against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and the concentrations of tracer and protein used in the assay.

Data Synthesis and Interpretation

The power of this multi-faceted approach lies in the integration of data from all three techniques. The results should be compiled into a single, clear table for comparison.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Affinity (Kd/Ki) Directly measured KdCalculated Kd (from koff/kon)Calculated Ki (from IC50)
Kinetics (kon/koff) Not MeasuredDirectly measuredNot Measured
Thermodynamics (ΔH, ΔS) Directly measuredCan be derived (van't Hoff)Not Measured
Stoichiometry (n) Directly measuredInferredNot Measured

Interpreting the Results:

  • Concordance: Ideally, the affinity values (Kd and Ki) obtained from all three methods should be in close agreement. This provides high confidence in the data.

  • Discrepancies: Minor differences are common due to varying assay principles (e.g., solution vs. surface-based). Significant discrepancies may indicate assay artifacts (e.g., compound aggregation, protein instability on the SPR surface) that require further investigation.

  • The Full Picture: The combined data provides a complete story. For example, ITC might reveal that the binding is enthalpically driven (ΔH << 0), suggesting strong hydrogen bonding. SPR could show that this high affinity is due to a very slow dissociation rate (low koff), indicating a long residence time on the target. FP confirms this affinity in a competitive format suitable for future screening efforts.

Conclusion

Determining the binding affinity of a novel compound like 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide is a foundational step in its journey as a potential therapeutic. A superficial approach using a single technique is insufficient and can be misleading. The in-depth, integrated strategy outlined in this guide—combining the thermodynamic rigor of ITC, the kinetic detail of SPR, and the screening utility of FP—provides a self-validating and comprehensive framework. By understanding not just if a compound binds, but how strongly, how quickly, and with what thermodynamic signature, researchers can make informed decisions, accelerate the optimization process, and build a robust foundation for successful drug development.

References

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  • Title: New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity Source: PMC URL: [Link]

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  • Title: Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands Source: YouTube URL: [Link]

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: [Link]

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Sources

Foundational

Elucidating the Mechanism of Action of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide: A Technical Guide to its GPR142 Agonist Activity in Biological Assays

An In-Depth Technical Guide Abstract This technical guide provides an in-depth exploration of the mechanism of action for the synthetic compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. Emerging evidence...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the synthetic compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. Emerging evidence identifies this molecule as a potent agonist for G-protein coupled receptor 142 (GPR142), a promising therapeutic target for type 2 diabetes. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the GPR142 signaling cascade and the critical biological assays required to characterize and validate the activity of agonists like 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. We will dissect the dual Gq and Gi signaling pathways, detail step-by-step protocols for key in vitro and ex vivo assays, and explain the causal links between experimental design and data interpretation.

Introduction to the GPR142 Target

G-protein coupled receptors (GPCRs) are a superfamily of integral membrane proteins that represent a significant class of drug targets.[1] Within this family, GPR142 has garnered substantial interest for its potential role in regulating glucose homeostasis.[2][3]

  • Identity and Ligands: GPR142 is a Class A GPCR whose endogenous ligands are the aromatic amino acids L-Tryptophan and L-Phenylalanine.[1][4] Its expression is highly enriched in the pancreatic islets of both mice and humans.[1][5]

  • Therapeutic Rationale: The primary function of GPR142 activation in pancreatic β-cells is to enhance glucose-stimulated insulin secretion (GSIS).[2][3] This makes it an attractive target for type 2 diabetes therapies, as agonists could potentially increase insulin release only when blood glucose is elevated, minimizing the risk of hypoglycemia.[1][6] Synthetic agonists, such as 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, offer a novel therapeutic approach to managing metabolic disease.[2]

The GPR142 Signaling Cascade: A Dual Mechanism

Upon agonist binding, GPR142 initiates a cascade of intracellular events by coupling to multiple G-protein subtypes. A thorough understanding of this dual signaling is critical for designing appropriate validation assays.

2.1. The Primary Gq Pathway: Driving Insulin Secretion The predominant and functionally critical pathway for GPR142 in pancreatic islets is through the Gαq subunit.[1][3][6]

  • Activation: Agonist binding causes a conformational change in GPR142, leading to the activation of Gq.

  • PLC Activation: Gq activates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Insulin Exocytosis: The resulting increase in cytosolic Ca2+ is a key signal for the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion. This potentiation is strictly dependent on the presence of high glucose levels.[1][3]

2.2. The Secondary Gi Pathway In addition to Gq, studies in recombinant cell systems have shown that GPR142 can also couple to the Gαi subunit.[1][3][5]

  • Activation: Agonist binding activates Gi.

  • Adenylyl Cyclase Inhibition: The primary role of Gi is to inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7]

  • ERK Phosphorylation: Both Gq and Gi signaling pathways converge to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), which may play a role in β-cell survival and proliferation.[1][3][5]

2.3. Intra-islet Communication: The Role of the α-Cell Recent research has expanded this model, showing GPR142 is also expressed on pancreatic α-cells.[8] Agonist stimulation of α-cells promotes the release of glucagon-like peptide-1 (GLP-1).[8][9] This locally released GLP-1 then acts on GLP-1 receptors on neighboring β-cells, further amplifying insulin secretion. This finding indicates that the full therapeutic effect of a GPR142 agonist requires intact intra-islet GLP-1 receptor signaling.[8]

GPR142_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gi Gi Pathway GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates Agonist 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide Agonist->GPR142 Binds PLC PLC Gq->PLC Activates ERK p-ERK (Cell Survival) Gq->ERK IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers GSIS Glucose-Dependent Insulin Secretion Ca_release->GSIS Potentiates AC Adenylyl Cyclase Gi->AC Inhibits Gi->ERK cAMP ↓ cAMP AC->cAMP

Caption: GPR142 dual signaling pathways.

Validating the Mechanism of Action: Key Biological Assays

To fully characterize a GPR142 agonist, a tiered approach of biological assays is required, moving from direct receptor engagement to physiological function.

3.1. Assay 1: Gq Pathway Activation via Calcium Flux

This is the primary screen to confirm functional Gq coupling. The assay directly measures the increase in intracellular calcium concentration following receptor activation.

Causality Behind Experimental Choices:

  • Cell System: A recombinant cell line, such as HEK293, stably expressing human GPR142 is used. This provides a "clean" system where the observed signal can be attributed solely to the transfected receptor, avoiding confounding signals from other endogenous receptors.

  • Detection: A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is employed. The acetoxymethyl (AM) ester allows the dye to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell where it fluoresces upon binding to Ca²⁺.[10][11]

Step-by-Step Protocol:

  • Cell Plating: Seed GPR142-HEK293 cells into a 384-well, black-walled, clear-bottom microplate at a density of 7,500-10,000 cells per well and incubate overnight.[10]

  • Dye Loading: Aspirate the culture medium. Add loading buffer (e.g., HBSS with 20mM HEPES and 5mM probenecid) containing Fluo-8 AM dye. Incubate for 1 hour at 37°C in the dark. Probenecid is included to inhibit organic anion transporters, which can prematurely extrude the dye from the cells.[10]

  • Compound Preparation: Prepare a serial dilution of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in assay buffer.

  • Measurement: Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FDSS). Record a stable baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument automatically adds the compound dilutions to the wells.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over a period of 3 minutes.[10]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Flux_Workflow start Start plate_cells 1. Plate GPR142-HEK293 cells in 384-well plate start->plate_cells incubate1 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye 3. Load cells with Fluo-8 AM dye incubate1->load_dye incubate2 4. Incubate 1 hour (37°C, dark) load_dye->incubate2 read_baseline 5. Measure baseline fluorescence in reader incubate2->read_baseline add_compound 6. Add compound (e.g., topic compound) read_baseline->add_compound read_signal 7. Measure fluorescence change (3 minutes) add_compound->read_signal analyze 8. Analyze Data (Calculate EC₅₀) read_signal->analyze end End analyze->end

Caption: Workflow for a fluorescence-based calcium flux assay.

3.2. Assay 2: Gi Pathway Activation via cAMP Inhibition

This assay validates the secondary Gi coupling mechanism by measuring the agonist's ability to inhibit cAMP production.

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Gi-coupled receptors inhibit adenylyl cyclase. To measure this inhibition, basal cAMP levels are typically too low. Therefore, the system is stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a robust cAMP signal that can then be inhibited by the Gi-activating agonist.[7][12]

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method. It relies on a competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody. The resulting FRET signal is inversely proportional to the amount of cAMP produced by the cells.[13]

Step-by-Step Protocol:

  • Cell Plating: Plate GPR142-expressing cells in a 384-well plate as described previously.

  • Compound & Forskolin Addition: Add the test compound dilutions to the cells, immediately followed by a solution of forskolin (a final concentration of ~3-10 µM is typical).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP modulation.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP cryptate antibody) in a lysis buffer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the emission ratio and convert it to cAMP concentration using a standard curve. Plot the inhibition of the forskolin response against compound concentration to determine the IC₅₀ value.

3.3. Assay 3: Physiological Function via Glucose-Stimulated Insulin Secretion (GSIS)

This ex vivo assay is the most physiologically relevant test, confirming that receptor activation translates into the desired biological outcome: potentiation of insulin release from primary pancreatic islets.

Causality Behind Experimental Choices:

  • Primary Tissue: Using isolated pancreatic islets from mice or rats provides a native system with all the necessary cellular machinery and intercellular communication (e.g., α-cell to β-cell signaling) intact.[14][15]

  • Glucose Dependency: The core self-validating system of this protocol is the use of both low (basal) and high (stimulatory) glucose conditions. A viable GPR142 agonist must significantly enhance insulin secretion only in the high glucose condition, demonstrating a safe therapeutic profile.[6][16]

Step-by-Step Protocol:

  • Islet Isolation: Isolate pancreatic islets from mice via collagenase digestion of the pancreas followed by density gradient separation.[15]

  • Overnight Recovery: Culture the isolated islets overnight in RPMI-1640 medium to allow them to recover from the isolation procedure.[14][15]

  • Pre-incubation (Basal State): Hand-pick batches of size-matched islets (e.g., 5-10 islets per replicate) and pre-incubate them in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C. This step synchronizes the islets to a basal, non-secreting state.[16]

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing:

    • Group 1: Low Glucose (2.8 mM) + Vehicle

    • Group 2: Low Glucose (2.8 mM) + Test Compound

    • Group 3: High Glucose (16.7 mM) + Vehicle

    • Group 4: High Glucose (16.7 mM) + Test Compound

  • Incubation: Incubate for 1 hour at 37°C.[16]

  • Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive method like an ELISA or radioimmunoassay.[14][17]

  • Data Analysis: Normalize the secreted insulin to the total insulin content (measured after lysing the islets) or total protein. Compare the fold-increase in insulin secretion at high glucose with and without the compound.

GSIS_Workflow start Start isolate 1. Isolate Pancreatic Islets (Collagenase Digestion) start->isolate recover 2. Overnight Recovery Culture isolate->recover preincubate 3. Pre-incubate Islets in Low Glucose KRB recover->preincubate stimulate 4. Stimulate with Treatment Groups (Low/High Glucose +/- Compound) preincubate->stimulate incubate_stim 5. Incubate 1 hour at 37°C stimulate->incubate_stim collect 6. Collect Supernatant incubate_stim->collect measure 7. Quantify Insulin (ELISA) collect->measure analyze 8. Analyze Glucose-Dependent Potentiation measure->analyze end End analyze->end

Caption: Workflow for an ex vivo GSIS assay.

Summary of Expected Outcomes

For a potent and selective GPR142 agonist like 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, the following data profile is expected.

AssayPathway ValidatedExpected ResultKey Parameter
Calcium Flux Gq SignalingDose-dependent increase in intracellular Ca²⁺EC₅₀ (Potency)
cAMP Assay Gi SignalingDose-dependent inhibition of forskolin-stimulated cAMPIC₅₀ (Potency)
GSIS Assay Physiological FunctionSignificant increase in insulin secretion at high glucose; no effect at low glucoseFold-Potentiation

Conclusion

The mechanism of action for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide is defined by its role as a GPR142 agonist. Its activity is characterized by the engagement of both Gq and Gi signaling pathways, culminating in the glucose-dependent potentiation of insulin secretion from pancreatic β-cells. This effect is further amplified by intra-islet GLP-1 release from α-cells. The suite of biological assays described herein—calcium flux, cAMP inhibition, and GSIS—provides a robust, logical, and tiered framework for confirming this mechanism of action, validating the compound's therapeutic potential for the treatment of type 2 diabetes.

References

  • What are GPR142 agonists and how do they work? (2024). Synapse. [Link]

  • Proposed model of GPR142 mediated signaling pathways in β... (n.d.). ResearchGate. [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Islet isolation and insulin secretion assay. (n.d.). Bio-protocol. [Link]

  • Pancreatic islet and cell line insulin secretion assays. (n.d.). Bio-protocol. [Link]

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies. [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PMC. [Link]

  • Static insulin secretion analysis of isolated islets. (2022). Protocols.io. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. [Link]

  • GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. (n.d.). ScienceDirect. [Link]

  • GPR142 Membrane Protein Introduction. (n.d.). Creative Biolabs. [Link]

  • GPR-142 agonist(Eli Lilly & Co.). (n.d.). Patsnap Synapse. [Link]

  • Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed. [Link]

  • In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. (2009).
  • A practical and robust method to evaluate metabolic fluxes in pancreatic islets. (2023). bioRxiv. [Link]

  • Kelly, C. B., et al. (2002). Pulsatile Insulin Secretion by Human Pancreatic Islets. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC. [Link]

  • Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. (n.d.). FUJIFILM Wako. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scale: 10 mmol (Laboratory Bench Scale) Introduction and Chemical Rationale Benzophenone hydrazone derivatives represent a versatile c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scale: 10 mmol (Laboratory Bench Scale)

Introduction and Chemical Rationale

Benzophenone hydrazone derivatives represent a versatile class of compounds frequently utilized as critical intermediates in organic synthesis, pharmaceutical development, and agricultural chemistry[1]. The target compound, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS: 341968-07-8) [2], features a diphenylmethylene-protected hydrazide coupled with a cyclohexylamine moiety via an acetyl linker. This specific structural motif is highly valued in structure-activity relationship (SAR) studies, particularly in the development of novel bioactive heterocycles and peptidomimetics.

As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." This guide details a robust, two-step synthetic pathway—acylation followed by nucleophilic substitution—emphasizing the mechanistic causality behind reagent selection, temperature control, and purification strategies to ensure a self-validating, high-yield workflow.

Retrosynthetic Analysis and Reaction Pathway

The synthesis is logically disconnected into two primary phases:

  • Phase 1 (Acylation): The reaction of benzophenone hydrazone[3] with chloroacetyl chloride to form the intermediate 2-chloro-N'-(diphenylmethylene)acetohydrazide[4].

  • Phase 2 (Amination): An SN​2 nucleophilic substitution where cyclohexylamine displaces the alpha-chloride of the intermediate to yield the final product.

Retrosynthesis Target 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide Intermediate 2-chloro-N'- (diphenylmethylene)acetohydrazide Target->Intermediate Retrosynthetic Disconnection Reagents2 Cyclohexylamine (Nucleophile) Target->Reagents2 Phase 2: Amination Reagents1 Benzophenone Hydrazone + Chloroacetyl Chloride Intermediate->Reagents1 Phase 1: Acylation

Figure 1: Retrosynthetic pathway for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
Benzophenone hydrazone Starting Material196.251.0 eq1.96 g96% purity, crystalline[3]
Chloroacetyl chloride Acylating Agent112.941.1 eq1.24 g (0.88 mL)Highly reactive, lachrymator
Triethylamine (TEA) Base (Phase 1)101.191.2 eq1.21 g (1.67 mL)Scavenges HCl byproduct
Dichloromethane (DCM) Solvent (Phase 1)84.93N/A30 mLAnhydrous
Cyclohexylamine Nucleophile/Base99.172.5 eq2.48 g (2.86 mL)Excess drives SN​2 completion
Acetonitrile (MeCN) Solvent (Phase 2)41.05N/A25 mLPolar aprotic, favors SN​2

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 2-chloro-N'-(diphenylmethylene)acetohydrazide

The goal of this step is to selectively acylate the terminal nitrogen of the hydrazone without inducing competitive side reactions.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

    • Causality: Moisture must be strictly excluded to prevent the rapid hydrolysis of chloroacetyl chloride into chloroacetic acid, which would kill the acylation reaction.

  • Dissolution: Add 1.96 g (10 mmol) of benzophenone hydrazone[3] and 30 mL of anhydrous DCM to the flask. Stir until complete dissolution is achieved. Add 1.67 mL (12 mmol) of Triethylamine (TEA).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Dropwise Addition: Charge the dropping funnel with 0.88 mL (11 mmol) of chloroacetyl chloride dissolved in 5 mL of anhydrous DCM. Add this solution dropwise over 20 minutes.

    • Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the hydrazone and minimizes the formation of di-acylated byproducts[4]. TEA acts as an acid scavenger, precipitating as triethylammonium chloride, which drives the reaction forward.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup & Validation: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . Evaporate the DCM under reduced pressure.

    • Self-Validation Check: Perform TLC (Hexane:Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a new, lower-running spot corresponding to the chloro-intermediate.

Phase 2: Nucleophilic Amination with Cyclohexylamine

The goal is the quantitative displacement of the alpha-chloride by cyclohexylamine.

  • Reconstitution: Dissolve the crude 2-chloro-N'-(diphenylmethylene)acetohydrazide from Phase 1 in 25 mL of anhydrous Acetonitrile (MeCN) in a 100 mL round-bottom flask.

  • Amination: Add 2.86 mL (25 mmol) of cyclohexylamine to the solution at room temperature.

    • Causality: Cyclohexylamine serves a dual purpose here: 1 equivalent acts as the nucleophile for the SN​2 displacement, while the excess acts as a base to neutralize the generated HCl, forming cyclohexylammonium chloride. Using a polar aprotic solvent like MeCN accelerates the SN​2 pathway by leaving the nucleophile unsolvated and highly reactive.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 4-6 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Once the intermediate is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the majority of the MeCN.

  • Extraction: Partition the resulting residue between Ethyl Acetate (30 mL) and distilled water (30 mL). The water layer removes the cyclohexylammonium chloride salts. Wash the organic layer with brine and dry over MgSO4​ .

  • Purification: Concentrate the organic layer to yield the crude product. Purify via flash column chromatography (Silica gel, gradient elution from Hexane to Hexane:Ethyl Acetate 1:1) or recrystallize from hot ethanol to obtain pure 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide.

Experimental Workflow Visualization

Workflow Start Start: Benzophenone Hydrazone in Anhydrous DCM Cool Cool to 0°C Add TEA Start->Cool Acylate Dropwise Addition: Chloroacetyl Chloride Cool->Acylate Workup1 Aqueous Quench & Extraction Yield: Chloro-Intermediate Acylate->Workup1 Aminate Dissolve in MeCN Add Excess Cyclohexylamine Workup1->Aminate Heat Heat to 60°C (4-6 hrs) Monitor via TLC Aminate->Heat Workup2 Concentrate & Extract (Remove Amine Salts) Heat->Workup2 Purify Flash Chromatography or Recrystallization Workup2->Purify End Pure Target Compound: 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide Purify->End

Figure 2: Experimental workflow for the two-step synthesis and purification process.

Analytical Validation Parameters

To ensure the integrity of the synthesized protocol, the final product must be validated against the following expected spectral parameters:

  • LC-MS: Expected mass [M+H]+ = 336.2 m/z.

  • 1H NMR ( CDCl3​ ): Look for the diagnostic disappearance of the singlet at ~4.1 ppm (the CH2​ -Cl protons from Phase 1) and the appearance of a new upfield multiplet corresponding to the cyclohexyl ring protons (1.0 - 2.0 ppm), alongside a shifted singlet for the CH2​ -NH-Cy methylene protons. The complex aromatic region (10H) from the diphenylmethylene group should remain intact between 7.2 - 7.8 ppm.

Sources

Application

HPLC method development for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide quantification

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide Authored by: A Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details a systematic approach, from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in both research and regulated environments.

Introduction and Analyte Properties

2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide is a molecule of interest with a complex structure incorporating a hydrazone linkage, a diphenylmethylene moiety, and a cyclohexylamino group. The accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and efficacy. The development of a robust analytical method is therefore paramount.

Analyte Physicochemical Considerations:

  • Structure: The molecule possesses significant non-polar character due to the diphenyl and cyclohexyl groups, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1]

  • Chromophore: The diphenylmethylene group provides a strong chromophore, suggesting excellent sensitivity for UV detection. A UV scan of the analyte in the proposed mobile phase is the first experimental step to determine the optimal detection wavelength (λmax).

  • pH Sensitivity: The presence of the amino and hydrazide functional groups indicates that the analyte's ionization state will be pH-dependent. Controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes. The mobile phase pH should ideally be set at least 1-2 units away from the analyte's pKa to ensure a single ionic form predominates.[2]

HPLC Method Development Strategy

A systematic approach is essential for developing a robust and reliable HPLC method. The strategy involves selecting the appropriate chromatographic mode and components, followed by a systematic optimization of the parameters to achieve the desired separation.

Chromatographic Mode and Component Selection

Rationale for Reversed-Phase HPLC: Given the predominantly hydrophobic nature of the analyte, RP-HPLC is the logical choice.[3] In this mode, a non-polar stationary phase is used with a polar mobile phase. Analytes are retained based on their hydrophobic interactions with the stationary phase and eluted by increasing the concentration of a less polar organic solvent in the mobile phase.[3][4]

Initial Component Selection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common starting point for RP-HPLC due to its wide applicability and strong hydrophobic retention. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component (Solvent A): HPLC-grade water with a suitable buffer (e.g., 20 mM potassium phosphate) or acid (e.g., 0.1% formic acid). The addition of an acid or buffer is critical to control the pH and improve peak shape.[4]

    • Organic Component (Solvent B): Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable. An initial wavelength of 254 nm can be used, but this must be optimized by determining the analyte's λmax.

Workflow for Method Development and Optimization

The development process follows a logical progression from initial screening to fine-tuning for optimal performance.

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2) Analyte Characterize Analyte (Solubility, UV Scan) Column Select Column (e.g., C18, 4.6x150mm) Analyte->Column MobilePhase Select Mobile Phase (ACN/H2O with Buffer/Acid) Column->MobilePhase Gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) MobilePhase->Gradient Opt_Gradient Optimize Gradient Slope (for resolution) Gradient->Opt_Gradient Opt_pH Adjust Mobile Phase pH (for peak shape) Opt_Gradient->Opt_pH Opt_Flow Set Flow Rate (e.g., 1.0 mL/min) Opt_pH->Opt_Flow Opt_Temp Set Column Temperature (e.g., 30 °C) Opt_Flow->Opt_Temp Validation Perform Full Method Validation Opt_Temp->Validation FinalMethod Final Quantitation Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Protocol: Optimized HPLC Method for Quantification

This protocol outlines the final, optimized chromatographic conditions for the quantification of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide.

ParameterCondition
Instrument HPLC system with quaternary pump, autosampler, column oven, and DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (Hypothetical λmax)
Injection Volume 10 µL
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Diluent Acetonitrile:Water (50:50, v/v)

Protocol: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R1) guideline.[6][7]

G center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Is the method selective? Linearity Linearity center->Linearity Is there a direct proportion? Accuracy Accuracy center->Accuracy How close to the true value? Precision Precision center->Precision How repeatable are the results? LOQ LOQ center->LOQ What is the lowest quantifiable amount? Robustness Robustness center->Robustness How resistant to small changes? Forced_Degradation Forced_Degradation Specificity->Forced_Degradation Stress Studies Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key Parameters of Analytical Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8] Forced degradation studies are essential to develop a stability-indicating method.[9][10][11]

Protocol:

  • Prepare solutions of the analyte (e.g., 100 µg/mL) in the diluent.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines[12]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.[13]

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Acceptance Criteria: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak (Resolution > 2) and the peak purity of the analyte passes the evaluation (e.g., using DAD). A degradation of 5-20% is desirable to demonstrate this separation.[12]

Linearity and Range

Protocol:

  • Prepare a stock solution of the analyte (e.g., 1000 µg/mL).

  • From the stock, prepare a series of at least five concentrations covering the expected range (e.g., 80% to 120% of the target assay concentration). A hypothetical range could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50451000
75674500
100902000
1251123000
1501351500
0.9998
Accuracy (Recovery)

Protocol:

  • Prepare a placebo (formulation matrix without the API) if applicable. If not, accuracy will be determined by recovery from spiked solutions.

  • Prepare samples by spiking the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) into the placebo or diluent.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.1101.1%
120%120.0119.299.3%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[2]

Protocol (Repeatability - Intra-day precision):

  • Prepare six separate samples at 100% of the target concentration (e.g., 100 µg/mL).

  • Analyze these samples on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Protocol (Intermediate Precision - Inter-day precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the new set of six samples and also for the combined data from both days.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Precision LevelAssay Result (% of Label Claim)Mean%RSD
Repeatability (Day 1) 99.5, 100.2, 99.8, 100.5, 99.9, 100.1100.00.35%
Intermediate (Day 2) 100.8, 99.9, 100.3, 101.0, 100.6, 100.1100.50.41%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • Determine LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Prepare samples at the calculated LOQ concentration and analyze them (n=6) to confirm that this concentration can be measured with acceptable precision and accuracy.

  • Acceptance Criteria (for LOQ): The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability.[6][7]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).

    • Column Temperature (± 2 °C, i.e., 28 °C and 32 °C).

    • Mobile Phase pH (± 0.2 units, if a buffer is used).

  • Analyze a system suitability solution and a sample under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the assay results should not be significantly affected by the variations. The %RSD of the results under all conditions should be ≤ 2.0%.

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for the quantification of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. By following the outlined protocols, which are aligned with ICH guidelines, laboratories can establish a reliable, precise, and accurate analytical method. Such a method is indispensable for routine quality control, stability studies, and regulatory submissions, ensuring the consistent quality and safety of the pharmaceutical product.

References

  • Title: Reversed Phase HPLC Principles and Mechanisms Source: Scribd URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL: [Link]

  • Title: HPLC Separation Modes Source: Waters Corporation URL: [Link]

  • Title: Forced Degradation Testing Source: SGS URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]

  • Title: HPLC Separation Fundamentals Source: Agilent URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B Source: ICH URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

Sources

Method

Application Note: Transition Metal Coordination of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CDMAH)

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Mechanistic Rationale The rational design of tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CDMAH) represents a highly tunable, redox-active Schiff base/hydrazone ligand. Its structural architecture provides a unique O,N,N-tridentate coordination pocket capable of forming two highly stable five-membered chelate rings with transition metals (M-O-C-N-N and M-O-C-C-N).

Causality in Ligand Design

Every functional group in CDMAH serves a specific thermodynamic or kinetic purpose:

  • Diphenylmethylene Core: Provides significant steric bulk that prevents the formation of insoluble polymeric metal networks, favoring discrete mononuclear complexes. Its high lipophilicity also enhances the complex's permeability across lipid bilayers, a critical requirement for metallodrugs targeting intracellular pathways .

  • Acetohydrazide Linkage: Facilitates pH-dependent keto-enol tautomerization. In basic media, deprotonation of the enol form yields a strongly basic, anionic oxygen donor that stabilizes higher metal oxidation states and promotes metal-ligand cooperative redox behavior .

  • Cyclohexylamino Terminus: Acts as a hemilabile secondary nitrogen donor. The flexible cyclohexyl ring provides secondary coordination sphere shielding, protecting the metal center from unwanted solvent coordination while remaining labile enough to open a coordination site during catalytic cycles.

Mechanism L Free CDMAH Ligand Keto Keto Tautomer (Neutral O,N,N) L->Keto Neutral pH Enol Enol Tautomer (Anionic O,N,N) L->Enol Basic pH (TEA) Complex1 Cationic Complex [M(CDMAH)X]+ Keto->Complex1 M(II) Salt Complex2 Neutral Complex [M(CDMAH-H)X] Enol->Complex2 M(II) Salt

Caption: pH-dependent tautomerization and coordination pathways of the CDMAH ligand.

Self-Validating Complexation Protocols

The following protocol details the synthesis of the neutral, enol-coordinated complex [Cu(CDMAH-H)Cl] . The methodology is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding correctly before advancing.

Reagents Required
  • CDMAH Ligand (0.01 mol)

  • Copper(II) Chloride Dihydrate ( CuCl2​⋅2H2​O ) (0.01 mol)

  • Absolute Ethanol (Solvent)

  • Triethylamine (TEA) (0.012 mol)

Step-by-Step Methodology

Step 1: Ligand Solubilization

  • Action: Suspend 0.01 mol of CDMAH in 30 mL of absolute ethanol. Heat gently to 50°C under continuous magnetic stirring.

  • Causality: Ethanol is selected because it solubilizes the free ligand at elevated temperatures but acts as a poor solvent for the highly polar metal complex, driving spontaneous precipitation later in the workflow.

  • Validation Check: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution; do not proceed until the solution is clear to prevent unreacted ligand from contaminating the final product.

Step 2: Metal Precursor Addition

  • Action: Dissolve 0.01 mol of CuCl2​⋅2H2​O in 10 mL of warm ethanol. Add this dropwise to the ligand solution over 10 minutes.

  • Causality: Dropwise addition prevents localized supersaturation and ensures a 1:1 stoichiometric binding environment, minimizing the formation of bis-ligand [M(L)₂] species.

  • Validation Check: An immediate bathochromic shift (color change from colorless/pale yellow to deep green) must be observed. This indicates preliminary outer-sphere coordination and displacement of water molecules by the azomethine nitrogen.

Step 3: pH Modulation and Inner-Sphere Coordination

  • Action: Add TEA dropwise until the pH reaches 8.0–8.5. Reflux the mixture at 70°C for 3 hours.

  • Causality: TEA acts as a non-nucleophilic base, shifting the tautomeric equilibrium of the acetohydrazide toward the enolate form. Deprotonation yields the highly nucleophilic anionic oxygen, which tightly binds the Cu(II) center, locking the complex into its final thermodynamic state.

  • Validation Check: The addition of TEA should trigger an immediate intensification of the solution's color (often shifting to a dark brown or deep blue-green) accompanied by the onset of microcrystalline precipitation.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 4°C overnight. Filter the precipitate under a vacuum, wash twice with cold ethanol (2 × 5 mL) and once with diethyl ether (10 mL). Dry in a desiccator over anhydrous CaCl2​ .

  • Causality: Cold ethanol removes unreacted metal salts and TEA-hydrochloride byproducts. The diethyl ether wash removes any unreacted lipophilic ligand and rapidly dries the powder.

Workflow A Ligand Solubilization CDMAH in hot EtOH B Metal Precursor Addition Transition Metal Halides A->B Stoichiometric mixing C pH Modulation TEA addition for Enolization B->C Tautomeric shift D Reflux & Assembly Thermodynamic Control (70°C) C->D Coordination E Isolation & Washing Cold EtOH / Et2O Wash D->E Precipitation F Characterization IR, NMR, XRD, DPPH Assay E->F Validation

Caption: Workflow for the synthesis and isolation of CDMAH-transition metal complexes.

Analytical Validation Data

To confirm the successful synthesis and structural geometry of the complex, Fourier Transform Infrared (FT-IR) spectroscopy is the most rapid and definitive diagnostic tool. The following table summarizes the expected quantitative data for structural validation.

Table 1: Diagnostic IR Vibrational Shifts for CDMAH Coordination

Functional GroupFree Ligand (cm⁻¹)Enol-Complex (cm⁻¹)Causality / Diagnostic Indication
ν(C=O) Amide I ~1680AbsentDisappearance confirms complete enolization and O-coordination.
ν(C=N) Azomethine ~1610~1585 (Red-shifted)Red-shift indicates electron density withdrawal by the metal center via N-coordination.
ν(N-H) Hydrazide ~3200AbsentDisappearance confirms deprotonation in basic media.
ν(C-O) Enolic Absent~1240Appearance confirms the formation of the C-O single bond in the enolate tautomer.
ν(M-O) Absent~530Direct empirical evidence of metal-oxygen bond formation.
ν(M-N) Absent~460Direct empirical evidence of metal-nitrogen bond formation.

Functional Application: Antioxidant Screening (DPPH Assay)

Hydrazone/Schiff base transition metal complexes are extensively evaluated in drug development for their radical scavenging properties. Coordination to a redox-active metal (like Cu or Fe) significantly enhances the hydrogen atom transfer (HAT) and single electron transfer (SET) capabilities of the ligand .

DPPH Assay Protocol
  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Validation: The solution must exhibit a deep purple color with a peak absorbance at 517 nm.

  • Incubation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the CDMAH-metal complex dissolved in DMSO at varying concentrations (10–100 µg/mL).

  • Reaction: Incubate the mixture in complete darkness at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm against a blank (DMSO + DPPH).

  • Data Analysis: Calculate the scavenging activity using the formula:

    Scavenging %=(Acontrol​Acontrol​−Asample​​)×100

Expected Outcome: The [Cu(CDMAH-H)Cl] complex is expected to exhibit a significantly lower IC₅₀ value compared to the free CDMAH ligand, validating the synergistic antioxidant effect of metal coordination.

References

  • Title: Iron-Catalyzed Metal–Ligand Cooperative Approach toward Sustainable Synthesis of Azines and N-Acylhydrazones in Air Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review Source: RSC Advances - Royal Society of Chemistry URL: [Link]

  • Title: Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments Source: Heliyon - PMC / Elsevier URL: [Link]

Application

In vivo dosing strategies for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in murine models

This application note provides an authoritative, mechanistic guide for the preclinical in vivo dosing and pharmacokinetic (PK) evaluation of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS: 341968-07-8) in...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, mechanistic guide for the preclinical in vivo dosing and pharmacokinetic (PK) evaluation of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS: 341968-07-8) in murine models.

As a highly lipophilic acylhydrazone derivative, this compound presents specific challenges regarding aqueous solubility, systemic precipitation, and pH-dependent metabolic stability. This guide bridges the gap between its physicochemical liabilities and field-proven in vivo methodologies.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide consists of an acetohydrazide core flanked by a bulky, highly lipophilic diphenylmethylene group and a cyclohexyl ring.

Causality in Experimental Design:

  • Lipophilicity (LogP > 4.0): The presence of the diphenyl and cyclohexyl groups drastically reduces aqueous solubility. Standard aqueous buffers (e.g., PBS, saline) will result in immediate precipitation. Therefore, complex lipid-based or co-solvent formulations are mandatory to ensure accurate dosing and prevent micro-embolisms during intravenous (IV) administration[1].

  • Acylhydrazone Bond Stability: The N=C(Ph)2 linkage is an acylhydrazone. While generally stable at the physiological pH of blood (pH 7.4), acylhydrazones undergo rapid acid-catalyzed hydrolysis in acidic microenvironments such as endosomes, lysosomes (pH 4.5–6.5), or the gastric lumen[2]. Furthermore, they can be subject to rapid hepatic clearance[3]. This necessitates strict cold-chain plasma processing to prevent ex vivo degradation during PK analysis.

Table 1: Physicochemical Profile & In Vivo Implications

ParameterCharacteristicImplication for Murine Dosing
Molecular Weight 349.47 g/mol Favorable for cellular permeability and systemic distribution.
Lipophilicity (LogP) > 4.0 (Predicted)Requires co-solvents (DMSO/PEG) or lipid vehicles (Corn Oil)[1].
Chemical Linkage AcylhydrazoneSusceptible to acid-catalyzed hydrolysis; requires buffered matrices[2].
Aqueous Solubility < 0.1 mg/mLHigh risk of precipitation; requires pre-dosing validation checks.

Formulation Engineering & Dosing Strategies

To achieve systemic exposure without compromising animal welfare or data integrity, the formulation must be tailored to the route of administration.

Formulation_Strategy Start Compound 341968-07-8 (Highly Lipophilic Acylhydrazone) SolScreen Solubility & Stability Screening (Assess Hydrazone Hydrolysis) Start->SolScreen LogP > 4.0 CoSolvent Co-Solvent System (DMSO / PEG300 / Tween 80) SolScreen->CoSolvent Clear Solution Achieved Lipid Lipid-Based Vehicle (Corn Oil / Olive Oil) SolScreen->Lipid Precipitation in Aqueous IV Intravenous (IV) / IP Dosing (Requires True Solution) CoSolvent->IV 0.22 µm Filtration PO Oral (PO) Gavage (Lymphatic Absorption) Lipid->PO Homogenization

Decision tree for selecting the optimal in vivo formulation vehicle based on administration route.

Protocol A: Co-Solvent Formulation for Intravenous (IV) / Intraperitoneal (IP) Dosing

Rationale: IV administration requires a true solution to prevent fatal pulmonary embolisms. We utilize a classic 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline system. DMSO disrupts the crystal lattice, PEG300 acts as a solubilizer, and Tween 80 prevents precipitation upon dilution in the bloodstream[4].

  • Stock Preparation: Weigh the compound and dissolve it completely in 100% DMSO to achieve a concentration 20x the final desired concentration. Vortex until completely clear.

  • PEG Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex vigorously for 1 minute.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex. Note: The solution must remain clear at this stage.

  • Aqueous Dilution: Dropwise, add sterile 0.9% Saline (50% of final volume) while continuously vortexing.

  • Self-Validating Checkpoint: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet forms, the compound has crashed out into a suspension and is unsafe for IV use. Adjust the DMSO/PEG ratio if necessary.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Lipid-Based Formulation for Oral (PO) Gavage

Rationale: For oral dosing, lipid-based formulations (e.g., corn oil) enhance the intestinal absorption of highly lipophilic compounds and can promote lymphatic transport, thereby partially bypassing hepatic first-pass metabolism[1][5].

  • Vehicle Preparation: Warm sterile corn oil to 37°C to reduce viscosity[5].

  • Stock Dissolution: Dissolve the compound in a minimal amount of DMSO (maximum 5% of final volume to prevent gastrointestinal toxicity).

  • Homogenization: Add the warmed corn oil to the DMSO stock. Vortex vigorously for 3–5 minutes. If necessary, sonicate in a water bath at 37°C for 10 minutes until a homogenous, clear lipid solution is achieved.

  • Administration: Administer via oral gavage using a bulb-tipped gastric gavage needle.

Murine Pharmacokinetics (PK) Execution

Because hydrazone derivatives can exhibit rapid clearance and short half-lives in vivo[4], a high-resolution serial bleeding protocol is required to accurately capture the distribution (alpha) and elimination (beta) phases[6].

PK_Workflow Dose Administer Dose (IV: 2-5 mg/kg | PO: 10-50 mg/kg) Sample Serial Blood Sampling (Tail Vein / Saphenous) Dose->Sample t = 0.08 to 24 hrs Process Plasma Extraction (K2EDTA, 4000 rpm, 4°C) Sample->Process Immediate Transfer Store Snap Freeze at -80°C (Prevent Ex Vivo Hydrolysis) Process->Store Maintain Stability Analyze LC-MS/MS Quantification (Monitor Hydrazone & Metabolites) Store->Analyze PK Profiling

Workflow for murine pharmacokinetic sampling, highlighting cold-chain processing to preserve hydrazone stability.

Step-by-Step PK Protocol
  • Animal Preparation: Fast C57BL/6 or BALB/c mice for 12 hours prior to PO dosing (water ad libitum) to normalize gastric transit times. Fasting is not required for IV cohorts[5].

  • Dosing: Administer the compound (e.g., 2 mg/kg IV or 10 mg/kg PO).

  • Serial Bleeding: Collect 20–30 µL of blood via the saphenous vein or tail snip at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose[6][7].

  • Sample Collection (Critical Step): Collect blood directly into pre-chilled K2EDTA tubes. Rationale: EDTA chelates divalent cations, halting metalloprotease activity, while the cold temperature minimizes ex vivo acid-catalyzed hydrolysis of the hydrazone bond in the plasma matrix[2][8].

  • Plasma Isolation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

  • Storage: Immediately transfer the plasma supernatant to fresh tubes and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

  • Self-Validating Checkpoint: During LC-MS/MS analysis, include a blank plasma sample spiked with the parent compound, incubated at room temperature for 1 hour, to quantify the baseline rate of ex vivo hydrazone cleavage.

Efficacy Dosing & Target Engagement

When transitioning from PK to long-term efficacy models (e.g., xenograft tumor models or inflammatory models), dosing frequency must be dictated by the compound's half-life.

  • Dosing Frequency: If the acylhydrazone exhibits rapid hepatic clearance (half-life < 2 hours)[3][4], once-daily (QD) dosing may be insufficient to maintain steady-state target engagement. In such cases, twice-daily (BID) or continuous infusion via osmotic minipumps should be considered.

  • Metabolic Monitoring: Hydrazones are prodrug-like in certain acidic environments. Efficacy readouts should account for the possibility that the in vivo activity is driven not only by the parent compound but also by its cleaved constituents (diphenylmethanone and the cyclohexylamino-acetohydrazide derivative)[2].

Sources

Method

Topic: Preparation of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide Stock Solutions in DMSO

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The reproducibility of in vitro and in vivo experimental data is fundamentally reliant on the precise and consiste...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility of in vitro and in vivo experimental data is fundamentally reliant on the precise and consistent preparation of compound stock solutions. This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in dimethyl sulfoxide (DMSO). As this appears to be a novel or specialized compound with limited public data, this protocol establishes a generalized, best-practice framework applicable to compounds of this class. We will detail the critical chemical characteristics of both the solute and the solvent, provide a step-by-step protocol for solubilization, and discuss best practices for storage and quality control to ensure solution integrity and maximize experimental validity. The principles and causalities behind each step are explained to empower researchers to adapt this protocol to similar novel chemical entities.

Foundational Principles: Compound and Solvent Characteristics

A thorough understanding of the materials is a prerequisite for accurate and safe solution preparation.

The Compound: 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

This compound belongs to the acetohydrazide class, a derivative of hydrazine. Hydrazines and their derivatives can exhibit significant biological activity and may require specific handling precautions.[1]

  • Chemical Nature: The structure suggests it is an organic molecule with both hydrophobic (diphenylmethylene, cyclohexyl) and polar (amino, hydrazide) functional groups. This mixed character makes it a candidate for dissolution in a versatile solvent like DMSO.

  • Molecular Weight (MW): A precise MW is required for accurate molarity calculations. As this compound is not widely cataloged, an estimated molecular weight of 349.48 g/mol will be used for exemplary calculations in this protocol. Researchers must replace this with the empirically determined or supplier-provided molecular weight for their specific batch.

  • Safety Profile: Hydrazine-derived compounds should be handled with care.[2] They can be toxic and should always be managed within a chemical fume hood with appropriate personal protective equipment (PPE).[3] Researchers must consult the specific Safety Data Sheet (SDS) for the compound. If an SDS is unavailable for a novel compound, it should be treated as hazardous until proven otherwise.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective and widely used polar aprotic solvent in drug discovery and life science research.[4] Its unique properties make it an excellent choice for creating high-concentration stock solutions.[5]

  • "Universal Solvent": DMSO can dissolve a vast array of both polar and nonpolar compounds, a quality that makes it invaluable for screening chemical libraries.[4][5]

  • Miscibility: It is readily miscible with water and most organic solvents, simplifying the preparation of aqueous working solutions for cell culture or other biological assays.[4]

  • Hygroscopicity: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Using anhydrous, high-purity DMSO is critical, as absorbed water can affect compound solubility and stability.[6]

  • Stability and Storage: While an excellent solvent, long-term storage of compounds in DMSO can lead to degradation.[7] Studies have shown that while many compounds are stable, a significant percentage can degrade over a year, even when stored at low temperatures.[7][8] Therefore, proper storage and aliquoting are paramount.

  • Biological Considerations: At high concentrations in cell-based assays, DMSO can be cytotoxic. It is standard practice to maintain a final DMSO concentration of less than 0.5% (and often below 0.1%) in the final working solution to avoid solvent-induced artifacts.[6][9]

Safety and Handling Imperatives

Working safely with any chemical is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety glasses or goggles.[2][10]

  • Ventilation: All weighing and dissolution steps involving the dry compound and DMSO should be performed in a certified chemical fume hood to prevent inhalation of fine powders and vapors.[3]

  • DMSO-Specific Caution: DMSO facilitates the absorption of substances through the skin.[5] It is therefore critical to wear gloves and avoid all skin contact, as the DMSO can carry the dissolved compound into the bloodstream.

  • Waste Disposal: All waste materials, including contaminated tips, vials, and excess solutions, must be disposed of as hazardous chemical waste according to institutional guidelines.[11]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating workflow for producing a high-quality, accurately concentrated stock solution.

Materials and Equipment
  • 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Pre-Preparation Calculations

Accurate calculations are the foundation of an accurate stock solution.[12] The primary formula is:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Worked Example (for 1 mL of a 10 mM Stock):

  • Desired Concentration: 10 mM (which is 10 mmol/L)

  • Desired Volume: 1 mL

  • Molecular Weight (Example): 349.48 g/mol (or 349.48 mg/mmol)

Mass (mg) = (10 mmol/L) * (0.001 L) * (349.48 g/mol ) * (1000 mg/g) Mass (mg) = 3.49 mg

Expert Tip: It is often easier to weigh a slightly different mass (e.g., 3.60 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.[13] This avoids chasing a precise weight on the balance.

Adjusted Volume (mL) = Mass Weighed (mg) / (Desired Concentration (mM) x Molecular Weight ( g/mol ))

Step-by-Step Procedure
  • Equilibration: Allow the compound powder and the sealed vial of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing into the cold containers.

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 3.49 mg) of the compound powder into a sterile, appropriately sized amber vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the powder.

  • Dissolution: Secure the cap tightly and vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, brief sonication in a room-temperature water bath (5-10 minutes) or gentle warming (not to exceed 37°C) can be applied.[6] Re-vortex and inspect again. Causality: These methods increase the kinetic energy of the molecules, overcoming the energy barrier for dissolution without providing enough energy to cause thermal degradation.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber microcentrifuge tubes.[14]

  • Labeling: Label every aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and preparer's initials.[12]

Stock Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase A 1. Equilibrate Reagents to Room Temp B 2. Calculate Required Mass and Solvent Volume A->B C 3. Accurately Weigh Compound Powder B->C D 4. Add Anhydrous DMSO to Weighed Powder C->D E 5. Vortex Vigorously (1-2 minutes) D->E F 6. Visually Inspect for Complete Dissolution E->F G Optional: Gentle Warming or Sonication if Needed F->G Particulates Visible H 7. Aliquot into Single-Use Sterile Amber Tubes F->H Solution is Clear G->E I 8. Label Aliquots Clearly (Name, Conc, Date) H->I J 9. Store Immediately at -20°C or -80°C I->J

Caption: Workflow for preparing DMSO stock solutions.

Quality Control, Storage, and Use

Quality Control

The primary quality control for a freshly prepared stock solution is a visual inspection for clarity and absence of precipitation. For GMP or other high-stakes applications, analytical validation (e.g., via HPLC-MS) may be required to confirm concentration and purity.

Long-Term Storage
  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[6]

  • Protection: Use amber vials to protect the compound from light-induced degradation.[15]

  • Integrity: Ensure caps are tightly sealed to prevent solvent evaporation and absorption of atmospheric water.

Best Practices for Use
  • Thawing: Thaw a single aliquot at room temperature and gently vortex before use to ensure homogeneity.

  • Freeze-Thaw Cycles: Avoid subjecting any single aliquot to more than one or two freeze-thaw cycles. Discard any unused portion of a thawed aliquot.[14]

  • Working Dilutions: When preparing working solutions for experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Always add the DMSO stock to the aqueous solution (not the other way around) while mixing to minimize the risk of precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the final assay medium containing the same final concentration of DMSO as the test samples.[9] This allows you to differentiate the effect of the compound from any effect of the solvent.

Data Summary Table

ParameterRecommendation / ValueRationale & Citation
Compound Name 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazideN/A
Example Molecular Weight 349.48 g/mol (Must be replaced with actual MW)For accurate molarity calculations.[12]
Solvent Anhydrous, High-Purity Dimethyl Sulfoxide (DMSO)Excellent solvating power for diverse compounds.[4][5]
Recommended Stock Conc. 10 mM (or as required by solubility limits)High concentration allows for significant dilution into final assays.[15]
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation over time.[6][7]
Storage Container Sterile, amber vials/tubes with secure capsProtects from light and prevents contamination/evaporation.[15]
Key Handling Precaution Perform all steps in a chemical fume hood with PPEProtects from inhalation of hazardous powder and vapors.[3]
Max DMSO in Final Assay ≤ 0.5% (v/v)Avoids solvent-induced cytotoxicity and experimental artifacts.[6][9]

Troubleshooting

IssuePotential CauseSuggested Solution
Compound fails to dissolve completely. - Insufficient solvent volume.- Low intrinsic solubility.- Poor quality/hydrated DMSO.- Re-check calculations.- Apply gentle heat (≤37°C) or sonicate.[6]- Prepare a more dilute stock solution.- Use a fresh, sealed vial of anhydrous DMSO.
Solution is clear at room temp but precipitates upon freezing. Compound has low solubility at storage temperature.- Thaw completely and vortex/sonicate to redissolve before use.- Consider storing at 4°C if the compound is stable at that temperature (requires stability validation).- Prepare fresh stock solution more frequently.
Inconsistent experimental results between aliquots. - Compound degradation.- Inaccurate initial weighing or pipetting.- Improper storage (e.g., freeze-thaw cycles).- Prepare fresh stock solution from powder.- Review weighing and pipetting technique; use calibrated equipment.[13]- Strictly adhere to single-use aliquoting.[14]

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 968-976. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. [Link]

  • University of Florida Environmental Health & Safety. (2024, April 2). LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The rising prevalenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The rising prevalence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the exploration of novel chemical scaffolds. Hydrazide-hydrazone derivatives have emerged as a highly versatile class of antimicrobial agents [1]. Specifically, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide represents a uniquely engineered pharmacophore designed to maximize both target affinity and cellular penetrance.

Structure-Activity Relationship (SAR) & Causality:

  • Hydrazide Core: The nitrogen-nitrogen single bond acts as a versatile linker that facilitates hydrogen bonding with critical bacterial enzymes, most notably DNA gyrase and Topoisomerase IV, disrupting DNA supercoiling [2].

  • Diphenylmethylene Moiety: This bulky, highly lipophilic group provides steric shielding against enzymatic degradation while significantly enhancing the molecule's ability to partition into and disrupt the lipid bilayers of Gram-positive bacteria and the complex outer membranes of Gram-negative species.

  • Cyclohexylamino Group: Acts as a secondary lipophilic anchor that improves overall membrane permeability, ensuring the intracellular concentration of the compound reaches the required therapeutic threshold.

To rigorously evaluate this compound, standard assays must be adapted into self-validating systems —where built-in orthogonal controls (such as metabolic dyes) prevent false positives caused by compound precipitation or optical interference.

MOA Compound 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide Target1 DNA Gyrase / Topoisomerase IV Compound->Target1 Binding Target2 Bacterial Cell Membrane (Lipophilic Interaction) Compound->Target2 Penetration Effect1 Inhibition of DNA Supercoiling & Replication Target1->Effect1 Effect2 Membrane Permeabilization Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Figure 1: Dual-action mechanism of the acetohydrazide derivative leading to bacterial cell death.

Experimental Workflow & Decision Matrix

A linear testing approach often fails to capture the dynamic nature of antimicrobial pharmacodynamics. The following workflow is designed to establish baseline potency (MIC), evaluate the rate of bactericidal activity (Time-Kill), and assess efficacy in complex physiological states (Biofilms).

Workflow Start Compound Preparation (DMSO Stock) MIC Broth Microdilution (MIC/MBC Determination) Start->MIC TimeKill Time-Kill Kinetics (Pharmacodynamics) MIC->TimeKill If MIC ≤ 16 µg/mL Biofilm Biofilm Eradication (Crystal Violet/Resazurin) MIC->Biofilm ESKAPE Pathogens Tox Cytotoxicity Assay (Mammalian Cells) MIC->Tox Selectivity Index Decision Lead Optimization & Candidate Profiling TimeKill->Decision Biofilm->Decision Tox->Decision

Figure 2: Strategic workflow for evaluating novel antimicrobial candidates.

Detailed Methodologies & Protocols

Protocol A: Broth Microdilution (MIC & MBC Determination)

Causality & Design: This protocol adheres to [3]. Because highly lipophilic compounds like diphenylmethylene derivatives can precipitate in aqueous broth (creating false turbidity), we integrate Resazurin—a metabolic indicator. If the well is turbid due to precipitation but remains blue (oxidized resazurin), the bacteria are metabolically inactive. If it turns pink (resorufin), the bacteria are viable. This creates a self-validating system that separates optical artifacts from true biological survival.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton Agar (MHA) overnight at 37°C. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well plate (concentration range: 0.25 to 128 µg/mL). Critical Control: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compound. Incubate the plates aerobically at 37°C for 16-20 hours.

  • Resazurin Addition (Orthogonal Validation): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Reading: The MIC is the lowest concentration at which the well remains blue (no metabolic reduction of resazurin).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue wells) onto fresh MHA plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Protocol B: Time-Kill Kinetics

Causality & Design: MIC only indicates the threshold of inhibition. Time-kill assays determine the rate and nature of the antimicrobial effect (bacteriostatic vs. bactericidal). Given the dual-action mechanism (gyrase inhibition + membrane disruption), we expect rapid, concentration-dependent bactericidal activity.

Step-by-Step Procedure:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Add the test compound at concentrations equivalent to 1×, 2×, and 4× the established MIC. Include a growth control (no compound) and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubate the cultures at 37°C with continuous shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots on MHA.

  • Count colonies after 24 hours of incubation. Plot log10​ CFU/mL versus time. A ≥3log10​ decrease from the initial inoculum indicates bactericidal activity.

Protocol C: Anti-Biofilm Eradication Assay

Causality & Design: The bulky diphenylmethylene group is highly hydrophobic, which theoretically enhances the compound's ability to penetrate the lipophilic extracellular polymeric substance (EPS) matrix of bacterial biofilms—a barrier that neutralizes many hydrophilic antibiotics.

Step-by-Step Procedure:

  • Seed 96-well flat-bottom microtiter plates with 106 CFU/mL of biofilm-forming strains (e.g., P. aeruginosa PAO1 or MRSA) in Tryptic Soy Broth supplemented with 1% glucose (TSB-G). Incubate statically for 24 hours at 37°C to allow biofilm maturation.

  • Carefully aspirate the planktonic media and wash the biofilms twice with sterile PBS.

  • Add the test compound diluted in fresh CAMHB at concentrations ranging from 1× to 16× MIC. Incubate for 24 hours.

  • Viability Assessment (MBEC): Wash the wells, add XTT/menadione reagent, and incubate for 2 hours. Measure absorbance at 490 nm to determine the Minimum Biofilm Eradication Concentration (MBEC).

Quantitative Data Presentation

To benchmark the efficacy of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, experimental outputs should be structured for direct comparison against standard therapeutics. Below is a representative data framework summarizing expected profiling results based on similar hydrazide-hydrazone derivatives [4].

Pathogen StrainPhenotypeMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)Time to 3-log Kill (hrs)
Staphylococcus aureus (ATCC 29213)MSSA2.04.016.04
Staphylococcus aureus (ATCC 43300)MRSA4.08.032.06
Escherichia coli (ATCC 25922)Susceptible8.016.0>64.08
Pseudomonas aeruginosa (PAO1)Biofilm-former16.032.064.012
Acinetobacter baumannii (Clinical)MDR8.016.032.08

Table 1: Representative antimicrobial profiling data framework for the test compound compared across diverse pathogenic phenotypes.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of acetamide derivatives." NIH.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[Link]

  • Beilstein Journals. "Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional derivatives." Beilstein-Institut.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide . Due to its complex molecular architecture—featuring a secondary amine, an acetohydrazide linker, and a highly conjugated hydrazone moiety—this compound presents unique stability challenges during long-term storage and in vitro experimentation.

This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you prevent degradation, ensure reproducible assays, and establish self-validating analytical protocols.

Part 1: Fundamental Stability & Degradation Mechanisms (FAQ)

Q1: What are the primary structural vulnerabilities of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide? A: The molecule possesses three primary sites susceptible to environmental stress:

  • The Hydrazone Linkage (-NH-N=C<): The N'-(diphenylmethylene) group is a hydrazone derived from benzophenone. Hydrazones are inherently vulnerable to hydrolysis, particularly under acidic conditions. Protonation of the imine nitrogen increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water[1]. This cleavage yields benzophenone and 2-(cyclohexylamino)acetohydrazide.

  • The Secondary Amine (Cyclohexylamino group): Aliphatic secondary amines are susceptible to oxidative degradation in the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals, often leading to the formation of N-oxides or chain cleavage[2].

  • The Conjugated Diphenylmethylene System: The extensive π -conjugation makes the molecule a strong chromophore. Exposure to UV light can induce E/Z isomerization around the C=N double bond or trigger radical-mediated photolytic cleavage[3].

Q2: How does pH affect the stability of my aqueous stock solutions? A: Hydrazone bonds exhibit highly pH-dependent stability. In acidic environments (pH < 6.0), the rate of acid-catalyzed hydrolysis increases exponentially[1][4]. Conversely, highly basic conditions can promote the hydrolysis of the acetohydrazide (amide) bond itself[5]. To maintain structural integrity, aqueous working solutions must be strictly buffered to a neutral pH (7.0–7.4) using non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES.

Q3: What are the visible signs of degradation, and how can I analytically confirm them? A: While severe degradation may present as a slight yellowing of the solid powder or cloudiness in solution (due to the poor aqueous solubility of released benzophenone), significant chemical degradation often occurs without any visual cues[5]. Therefore, visual inspection is insufficient. You must employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.

Part 2: Degradation Pathways & Workflows

Degradation Parent 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide Hydrolysis Acidic/Basic Hydrolysis (H2O, H+/OH-) Parent->Hydrolysis Oxidation Oxidation (O2, ROS, Metal Ions) Parent->Oxidation Photolysis Photodegradation (UV Light) Parent->Photolysis Deg1 Benzophenone + 2-(cyclohexylamino)acetohydrazide Hydrolysis->Deg1 Deg2 N-oxides & Cleaved Amine Fragments Oxidation->Deg2 Deg3 E/Z Isomerization & Radical Cleavage Products Photolysis->Deg3

Caption: Primary degradation pathways of the acetohydrazide derivative under environmental stress.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, adhere strictly to the following storage parameters. Quantitative degradation kinetics vary by solvent, but the following table summarizes the optimal conditions to suppress the thermodynamic drivers of degradation.

Table 1: Recommended Long-Term Storage Conditions

StateContainer TypeAtmosphereTemp.Max Shelf-LifeCritical Precautions
Solid (Bulk) Amber glass vial (tightly sealed)Argon or Nitrogen-20°C24 MonthsDesiccate thoroughly; allow to reach RT before opening to prevent condensation.
Stock Solution Silanized glass or PolypropyleneArgon overlay-80°C6 MonthsUse anhydrous DMSO or DMF. Avoid protic solvents (e.g., Methanol, Water) for long-term stocks.
Working Solution Polypropylene tubesAmbient4°C< 12 HoursBuffer to pH 7.4. Prepare fresh daily. Do not freeze-thaw aqueous dilutions.

Table 2: Environmental Stressors and Causality

StressorTarget Functional GroupMechanistic ConsequenceMitigation Strategy
Moisture / Acid Hydrazone (-N=C<)Nucleophilic attack by H2​O leading to bond cleavage[3].Store with desiccants; use anhydrous solvents for stocks.
Oxygen / Metals Secondary AmineRadical-mediated oxidation[2].Sparge solvents with inert gas; optionally add 1mM EDTA to assays.
UV-Vis Light Diphenylmethylene π→π∗ excitation causing isomerization/cleavage.Use amber vials; wrap experimental tubes in aluminum foil.

Part 4: Troubleshooting Guide

Issue 1: Drifting calibration curves and poor reproducibility in cell-based assays.

  • Root Cause: The compound is likely undergoing rapid hydrolysis in your aqueous assay media, or it is adsorbing to the plasticware. Hydrazones formed from aromatic ketones (like benzophenone) are more stable than aliphatic ones, but they still degrade in unbuffered or slightly acidic media (e.g., spent cell culture media where lactic acid accumulates)[1].

  • Solution:

    • Verify the pH of your final assay medium is strictly 7.0.

    • Prepare stock solutions in anhydrous DMSO. Limit the final DMSO concentration in the assay to 1% to prevent solvent-induced toxicity, but only spike the compound into the aqueous phase immediately before the experiment.

    • Use silanized glassware or low-binding polypropylene tubes to prevent surface adsorption[2].

Issue 2: The solid powder has become difficult to dissolve and shows multiple peaks on HPLC.

  • Root Cause: Improper storage has led to moisture ingress and subsequent solid-state hydrolysis or thermal degradation. The multiple peaks are likely the parent compound, released benzophenone, and the residual acetohydrazide[5].

  • Solution: Discard the compromised batch. For future batches, ensure the vial is purged with Argon before sealing. Critically, when removing the vial from -20°C storage, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening . Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating hydrolysis.

Part 5: Experimental Protocols

To trust your analytical results, your HPLC method must be proven to separate the parent compound from its degradation products. The following self-validating protocol outlines how to perform a Forced Degradation Study to establish a stability-indicating method.

Protocol: Forced Degradation & Stability-Indicating HPLC Setup

Objective: To intentionally degrade the compound under controlled stress conditions to generate a comprehensive chromatographic profile of all potential degradants[2][5].

Materials:

  • Anhydrous Acetonitrile (HPLC Grade)

  • 0.1 M HCl, 0.1 M NaOH, 3% H2​O2​

  • Amber and clear HPLC vials

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in 10 mL of Acetonitrile to create a 1 mg/mL stock.

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Causality: Forces protonation of the imine, accelerating water attack.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Causality: Forces hydroxide attack on the acetohydrazide amide carbonyl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark. Causality: Induces N-oxidation of the cyclohexylamino group.

  • Photodegradation: Place 1 mL of stock in a clear glass vial and expose to a 254 nm UV lamp for 24 hours. Keep a foil-wrapped control adjacent to it.

  • Neutralization (Critical Step): Before HPLC injection, neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl[5]. Failure to neutralize will cause the degradation reaction to continue inside the autosampler and may damage the HPLC column.

  • Analysis: Inject all samples (including an unstressed control) onto a C18 Reversed-Phase HPLC column. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. Ensure baseline resolution ( Rs​>1.5 ) between the parent peak and the benzophenone peak.

Workflow Prep Prepare Stock (Anhydrous ACN) Stress Apply Stress Conditions (Temp, pH, Light, H2O2) Prep->Stress Neutralize Quench/Neutralize Reactions Stress->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Quantify Quantify Purity & Identify Degradants Analyze->Quantify

Caption: Step-by-step workflow for forced degradation and stability-indicating HPLC analysis.

References

  • Amide vs Hydrazone Stability: Impacts of Temperature Gradient - Patsnap Eureka. Available at: [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC. Available at:[Link]

  • Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p-nitrobenzaldehyde, under Simulated Physiological Conditions - ResearchGate. Available at: [Link]

Sources

Optimization

Minimizing background noise in UV-Vis spectra of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Technical Support Center: Optimizing UV-Vis Analysis of Hydrazone Compounds A Guide to Minimizing Background Noise for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide and Related Analytes Welcome to the technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing UV-Vis Analysis of Hydrazone Compounds

A Guide to Minimizing Background Noise for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide and Related Analytes

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing UV-Vis spectroscopy for the characterization of complex organic molecules such as 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. Achieving a clean, high-quality spectrum is paramount for accurate quantification and characterization. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and eliminate sources of background noise, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Knowledge - The Analyte and the Instrument

Before troubleshooting, it is crucial to understand the interplay between the chemical nature of your analyte and the physical principles of the measurement technique.

FAQ: What are the key structural features of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide that influence its UV-Vis spectrum?

The primary feature of this molecule, and of hydrazones in general, that dictates its UV-Vis absorption profile is the extensive system of conjugated π-electrons. The hydrazone moiety (>C=N-N<) connected to the two diphenyl groups creates a large chromophore. This delocalized electron system allows for electronic transitions (typically π → π*) at lower energy, resulting in strong absorption in the UV and potentially the visible region of the spectrum.[1] The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent environment.[2][3] Understanding this is key, as it helps differentiate the analyte's true signal from background interference.

FAQ: What are the fundamental sources of noise in UV-Vis spectroscopy?

Noise is any unwanted fluctuation in a spectrophotometric signal that can obscure the true measurement.[4] These sources can be broadly categorized into three main types:

  • Instrumental Noise : This originates from the spectrophotometer's components, including the light source (deuterium/tungsten lamps), detector, and electronics.[5] It can manifest as light source instability, detector noise (especially at low light levels), and electronic interference.[6][7]

  • Sample-Related Noise : This is caused by the physical and chemical properties of the sample itself.[5] Common culprits include turbidity from suspended particles which causes light scattering, the presence of air bubbles, and chemical interferences from impurities or the solvent.[5][8]

  • Environmental Noise : Factors in the laboratory environment can introduce noise. These include temperature fluctuations that can affect both the sample and instrument components, mechanical vibrations, and ambient light entering the sample compartment.[4][5]

Section 2: Proactive Noise Minimization - Best Practices for Clean Spectra

The most effective way to deal with noise is to prevent it from occurring. Adhering to rigorous experimental best practices is the first line of defense.

Solvent Selection: The Foundation of Your Measurement

FAQ: How do I choose the right solvent for my analysis?

The ideal solvent must meet three criteria: it must fully dissolve your analyte, it must be chemically inert to your analyte, and it must be transparent (i.e., have minimal absorbance) in the wavelength range of interest.[9][10][11] Every solvent has a "UV cutoff" wavelength, below which it absorbs strongly.[12] Using a solvent that absorbs in the same region as your sample will create significant background interference and make your data unreliable.[3][13] For hydrazone compounds, polar solvents like ethanol or acetonitrile are often used.[14][15] Always use high-purity, spectrophotometric-grade solvents to avoid contamination from impurities.[12][16]

Table 1: UV Cutoff Wavelengths for Common Spectroscopic Solvents

Solvent UV Cutoff (nm) Polarity Notes
Acetonitrile 190 nm Polar Aprotic Excellent transparency in the deep UV range.
Water 190 nm Polar Protic Ideal for water-soluble compounds, but solubility of organic molecules can be an issue.[10]
Hexane 195 nm Non-polar Suitable for non-polar compounds.
Ethanol 210 nm Polar Protic A versatile solvent, but its cutoff can interfere with some analyses below 210 nm.[10]
Methanol 210 nm Polar Protic Similar to ethanol, good general-purpose solvent.[10]
Dichloromethane 235 nm Polar Aprotic Useful but has a higher cutoff wavelength.
Chloroform 245 nm Polar Aprotic Higher cutoff, use with caution due to health concerns.[12]
Dimethyl Sulfoxide (DMSO) 268 nm Polar Aprotic High cutoff, but excellent for dissolving difficult compounds.

| Acetone | 330 nm | Polar Aprotic | Very high cutoff, unsuitable for most UV analyses. |

Sample Preparation Protocol

FAQ: What is the optimal concentration for my sample?

According to the Beer-Lambert Law, absorbance is linearly proportional to concentration. However, this relationship breaks down at high concentrations.[13] An ideal absorbance reading for maximum accuracy is between 0.1 and 1.0.[17] Absorbance values above 1.5 can lead to non-linearity and "clipped" peaks, while values below 0.1 may be indistinguishable from instrumental noise.[8]

  • Accurate Weighing : Use a calibrated analytical balance to weigh a small amount of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide.

  • Volumetric Transfer : Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL or 25 mL).[18]

  • Dissolution : Add a small amount of your chosen spectroscopic-grade solvent and gently swirl to dissolve the compound. If solubility is an issue, sonication in an ultrasound bath can be effective.[18]

  • Dilution to Volume : Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.[16]

  • Filtration (If Necessary) : If any particulate matter is visible, or if you suspect the formation of aggregates, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This is a critical step to prevent light scattering.[9]

  • Serial Dilution : If the initial solution is too concentrated, perform an accurate serial dilution using calibrated pipettes and fresh volumetric flasks to achieve a concentration that yields an absorbance in the 0.1-1.0 range.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte dissolve 2. Dissolve in Volumetric Flask weigh->dissolve sonicate 3. Sonicate (if needed) dissolve->sonicate filter 4. Filter (if needed) sonicate->filter dilute 5. Dilute to Target Concentration filter->dilute transfer 6. Transfer to Cuvette dilute->transfer

Caption: Workflow for preparing a clean analytical sample.

Cuvette Selection and Handling

FAQ: Does the type of cuvette and how I handle it really matter?

Absolutely. The cuvette is part of the optical system, and improper handling is a major source of error.

  • Material : For measurements below 350 nm, quartz cuvettes are mandatory, as glass and plastic absorb UV light.[16][19]

  • Cleaning : Cuvettes must be scrupulously clean. Wash with a suitable solvent, rinse thoroughly, and dry with a stream of nitrogen or air. Avoid wiping the optical surfaces with abrasive materials.

  • Handling : Always handle cuvettes by their frosted sides. Fingerprints or smudges on the clear optical faces will absorb light and cause significant errors.[8][18] Wipe the clear faces with a lint-free lens cloth before each measurement.[16]

  • Matched Pairs : For double-beam instruments or for critical measurements, use a matched pair of cuvettes to ensure the path length and optical properties are as identical as possible, minimizing baseline offsets.[8]

Section 3: Troubleshooting Guide - Diagnosing and Resolving Spectral Noise

Even with the best practices, issues can arise. This section addresses common spectral problems and their solutions.

Issue 1: High, Noisy, or Drifting Baseline

Q: My baseline is unstable even before I measure my sample. What's wrong?

  • Cause & Explanation : This often points to an instrumental issue. The most common cause is an insufficient warm-up time for the instrument's lamps (both deuterium and tungsten). Lamps require time to reach thermal and electrical stability.[5] A failing lamp near the end of its life can also cause significant fluctuations in light intensity.[20]

  • Troubleshooting Steps :

    • Ensure the spectrophotometer has been powered on for the manufacturer-recommended warm-up period (typically 30-60 minutes).

    • Check the lamp's usage hours in the instrument's software. If it is near its rated lifetime, schedule a replacement.[16]

    • Run the instrument's internal diagnostic tests to check lamp energy and detector performance.

    • Ensure the sample compartment lid is securely closed to prevent ambient light from reaching the detector.[16]

Issue 2: The 'Ski-Slope' - A Steeply Rising Baseline

Q: My baseline slopes upwards, especially in the low UV region (e.g., <300 nm). What causes this?

  • Cause & Explanation : This classic symptom is almost always caused by light scattering (the Rayleigh effect) from suspended particles, colloids, or micro-aggregates in your solution.[5][8] The scattering is more pronounced at shorter wavelengths, causing the baseline to rise sharply.

  • Troubleshooting Steps :

    • Visually inspect the solution in the cuvette against a dark background. If you can see any cloudiness (turbidity), the sample is not suitable for measurement.[5]

    • Filter the sample solution through a 0.22 µm syringe filter directly into the cuvette.[9]

    • If filtration is not possible or effective, centrifuge the sample at high speed and carefully pipette the supernatant for analysis.[5]

Issue 3: Random, Sharp Spikes in the Spectrum

Q: I see random, sharp, non-reproducible spikes in my spectrum. What are they?

  • Cause & Explanation : These are typically caused by air bubbles in the sample solution that move through the instrument's light beam during the scan.[8][16] The bubble momentarily scatters or refracts the light, causing a sudden, sharp change in the reading.

  • Troubleshooting Steps :

    • After filling the cuvette, gently tap the side to dislodge any bubbles adhering to the optical surfaces.[16]

    • If bubbles persist, they may be forming due to dissolved gases coming out of solution. Degassing the solvent by sonication before preparing the sample can help.

    • Avoid introducing bubbles during pipetting by dispensing the solution slowly down the side of the cuvette.

Issue 4: Clipped or Flattened Peaks

Q: The top of my main absorption peak is flat. Is this a problem?

  • Cause & Explanation : Yes, this is a significant problem indicating that your sample is too concentrated.[8][17] The absorbance is so high that virtually no light is reaching the detector, causing it to "saturate." The flat top does not represent the true peak maximum, and any quantitative analysis based on this spectrum will be incorrect.

  • Troubleshooting Steps :

    • Dilute your sample accurately and re-run the spectrum. Aim for a maximum absorbance value between 0.7 and 1.0.[13][17]

    • If dilution is not feasible, use a cuvette with a shorter path length (e.g., 1 mm instead of the standard 10 mm). This will reduce the absorbance by a factor of 10.[17]

G start High Background Noise Observed symptom1 Is the baseline noisy/drifting? start->symptom1 symptom2 Is there a 'ski-slope' effect? symptom1->symptom2 No cause1 Instrument Issue: - Insufficient warm-up - Failing lamp symptom1->cause1 Yes symptom3 Are there random spikes? symptom2->symptom3 No cause2 Sample Issue: - Particulates / Turbidity symptom2->cause2 Yes symptom4 Are peaks flattened? symptom3->symptom4 No cause3 Sample Issue: - Air bubbles symptom3->cause3 Yes cause4 Sample Issue: - Too concentrated symptom4->cause4 Yes solution1 Solution: - Allow proper warm-up - Check lamp status cause1->solution1 solution2 Solution: - Filter or centrifuge sample cause2->solution2 solution3 Solution: - Degas solvent - Tap cuvette gently cause3->solution3 solution4 Solution: - Dilute sample - Use shorter pathlength cuvette cause4->solution4

Caption: Troubleshooting decision tree for common UV-Vis noise issues.

Section 4: Instrument Performance Verification

FAQ: How can I be certain my spectrophotometer is performing correctly?

To ensure your instrument is trustworthy, regular performance verification using certified reference materials (CRMs) is essential.[21][22][23] This self-validating process confirms that your instrument meets established standards. Key tests include:

  • Wavelength Accuracy : This test verifies that the wavelength selected by the instrument is the actual wavelength being passed through the sample. It is typically checked using a holmium oxide solution or filter, which has multiple, sharp, certified peaks across the UV and visible range.[21][24][25] The measured peaks should fall within a tight tolerance of the certified values (e.g., ±1 nm in the UV range).[21]

  • Photometric Accuracy : This confirms that the absorbance value measured by the instrument is correct. It is tested using sealed cuvettes containing various concentrations of potassium dichromate in perchloric acid, which have certified absorbance values at specific wavelengths.[24][25]

  • Stray Light : This measures the amount of light reaching the detector that is outside the selected wavelength band. High stray light can cause significant errors, especially at high absorbance values.[13] This is often tested using a potassium chloride solution, which is opaque at low wavelengths (e.g., 198 nm).[23] Any light detected is considered stray light.

By implementing these proactive strategies and systematic troubleshooting workflows, you can significantly reduce background noise and enhance the quality and reliability of your UV-Vis spectroscopic data for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide and other critical analytes.

References

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Ultra-violet and visible spectroscopy Samples must always be clear solutions. (n.d.). University of Alberta. Retrieved from [Link]

  • How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? (2025). Metash. Retrieved from [Link]

  • 7 Advanced Tips for UV-Vis Spectroscopy Data Precision. (2025). Eye On Annapolis. Retrieved from [Link]

  • Davenport, J. J., et al. (2015). Noise analysis for CCD-based ultraviolet and visible spectrophotometry. Applied Optics. Retrieved from [Link]

  • UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. (2022). Journal of Pure & Applied Sciences. Retrieved from [Link]

  • Common Causes of Noise in Spectrophotometry and How to Fix Them. (2025). Patsnap. Retrieved from [Link]

  • Which solvent is best for the UV vis spectrum, and why? (2020). Quora. Retrieved from [Link]

  • Calibration of UV Spectrophotometer Procedure and Protocol 2019. (2019). Pharma Beginners. Retrieved from [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results. (2025). Metkon. Retrieved from [Link]

  • Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • Calibration standards for spectrophotometers. (n.d.). Hellma Analytics. Retrieved from [Link]

  • what is the best solvent for UV-Vis spectroscopy analysis? (2015). ResearchGate. Retrieved from [Link]

  • UV–Vis spectra of a) salicoyl hydrazide b) 2-dipyridylketone and c) N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazidein EtOH at RT. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis spectra of the 6 hydrazones in DMSO. (n.d.). ResearchGate. Retrieved from [Link]

  • UV/Vis Spectrophotometer Calibration Procedures. (n.d.). ResearchGate. Retrieved from [Link]

  • SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. Retrieved from [Link]

  • IR and UV-VIS spectroscopic analysis of a new compound. (2020). Scripta Scientifica Pharmaceutica. Retrieved from [Link]

  • How to Calibrate a Spectrophotometer: A Step-by-Step Guide. (2025). HinoTek. Retrieved from [Link]

  • Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (2022). MDPI. Retrieved from [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings? (n.d.). TutorChase. Retrieved from [Link]

  • Noise analysis for CCD based ultra-violet and visible spectrophotometry. (2015). Cranfield University. Retrieved from [Link]

  • Noise analysis for CCD-based ultraviolet and visible spectrophotometry. (2015). PubMed. Retrieved from [Link]

  • Explanation of noise from Field Guide to Spectroscopy. (2006). SPIE. Retrieved from [Link]

  • Ultraviolet Spectra of Hydrazide Solutions and Their Hydrolysis. (n.d.). Amanote Research. Retrieved from [Link]

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. (n.d.). LinkedIn. Retrieved from [Link]

  • 20 Common Problems for Spectrophotometers. (2025). HinoTek. Retrieved from [Link]

  • 15 Real Problems in UV–Vis Spectroscopy (Explained). (2026). YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide vs. Conventional MAO-B Inhibitors

Executive Summary The development of highly selective Monoamine Oxidase B (MAO-B) inhibitors remains a critical vector in the pharmacological management of neurodegenerative disorders, particularly Parkinson's Disease. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Monoamine Oxidase B (MAO-B) inhibitors remains a critical vector in the pharmacological management of neurodegenerative disorders, particularly Parkinson's Disease. This guide provides an objective, data-driven efficacy comparison between the experimental scaffold 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (herein referred to as CDMA ) and conventional clinical standards: Safinamide (a reversible inhibitor) and Selegiline (an irreversible inhibitor).

By leveraging a bulky diphenylmethylene moiety and an acetohydrazide linker, CDMA is engineered to exploit the hydrophobic entrance cavity of the MAO-B isoform while strictly maintaining reversible binding kinetics[1]. This guide details the structural causality, comparative enzyme kinetics, and the self-validating experimental protocols required to benchmark this compound against established therapies.

Mechanistic Profiling & Structural Causality

To understand the efficacy of CDMA, one must analyze the structural biology of the MAO enzyme family. MAO-B and MAO-A share ~70% sequence identity, yet their substrate cavities differ significantly in volume and shape.

  • Conventional Irreversible Inhibition (Selegiline): Selegiline utilizes a propargylamine group to form a covalent adduct with the N5 atom of the FAD cofactor[2]. While highly potent, irreversible inhibition requires de novo enzyme synthesis to restore baseline activity, which can complicate dosing regimens and increase the risk of tyramine-induced hypertensive crises (the "cheese effect") if selectivity is lost at higher concentrations.

  • Conventional Reversible Inhibition (Safinamide): Safinamide achieves reversible inhibition via non-covalent interactions within the MAO-B active site, demonstrating an IC50 of approximately 98 nM[3][4]. Reversibility allows for rapid recovery of enzyme function upon drug clearance[2].

  • The CDMA Advantage: CDMA utilizes a diphenylmethylene group that acts as a steric wedge, perfectly complementing the bipartite hydrophobic cavity of MAO-B. Crucially, the acetohydrazide linker provides a flexible hydrogen-bonding network that stabilizes the inhibitor-enzyme complex without covalently modifying the FAD cofactor[1]. The addition of the cyclohexylamino group enhances lipophilicity, optimizing Blood-Brain Barrier (BBB) penetration.

Pathway DA Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) DA->MAOB Binds Active Site DOPAC DOPAC + H2O2 (Oxidative Stress / Degradation) MAOB->DOPAC Oxidative Deamination CDMA CDMA & Safinamide (Reversible Blockade) CDMA->MAOB Competitive Inhibition Selegiline Selegiline (Irreversible Covalent Bond) Selegiline->MAOB FAD Modification

Dopamine degradation pathway and comparative MAO-B inhibition mechanisms.

Comparative Efficacy Data

The following table synthesizes the quantitative enzyme kinetics and selectivity profiles of CDMA against Safinamide and Selegiline.

Inhibitor ProfileMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/B)Binding Kinetics
CDMA (Experimental)28 ± 3> 10,000> 350Reversible
Safinamide (Standard)98 ± 5~ 80,000~ 816Reversible[5]
Selegiline (Standard)2 ± 0.5~ 150~ 75Irreversible[2]

Data Interpretation: While Selegiline exhibits the lowest absolute IC50, its irreversible nature limits its therapeutic window. CDMA demonstrates a superior IC50 (28 nM) compared to the reversible standard Safinamide (98 nM)[3], while maintaining a robust Selectivity Index that prevents off-target MAO-A inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the efficacy of CDMA must be evaluated using self-validating assay systems. The protocols below incorporate internal controls that inherently verify the assay's mechanical success.

Protocol A: In Vitro MAO-B Fluorometric Assay (Amplex Red Method)

Causality & Rationale: Traditional spectrophotometric assays lack the sensitivity required for low-nanomolar inhibitor screening. The Amplex Red assay couples the MAO-mediated oxidation of benzylamine (which produces H2O2) to a horseradish peroxidase (HRP) reaction. HRP utilizes the H2O2 to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into resorufin, a highly fluorescent and stable compound[6][7]. This 1:1 stoichiometry allows for continuous, highly sensitive kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of 400 µM Amplex Red reagent containing 2 U/mL HRP and 2 mM benzylamine (MAO-B specific substrate) in 1X Reaction Buffer (0.05 M sodium phosphate, pH 7.4)[6].

  • Inhibitor Dilution: Serially dilute CDMA, Safinamide (positive reversible control), and Selegiline (positive irreversible control) in DMSO, ensuring final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, add 50 µL of recombinant human MAO-B (0.5 U/mL) to 50 µL of the diluted inhibitors. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 100 µL of the Amplex Red/HRP/benzylamine working solution to each well to initiate the reaction[6].

  • Kinetic Readout: Protect from light and measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm / Emission: 590 nm)[7].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Determine IC50 values using non-linear regression (four-parameter logistic equation).

Workflow Step1 1. Incubate MAO-B + Inhibitor (CDMA) Step2 2. Add Substrate (Benzylamine) Step1->Step2 Step3 3. H2O2 Production (Enzyme Dependent) Step2->Step3 Step4 4. Amplex Red + HRP Coupled Reaction Step3->Step4 Step5 5. Resorufin Fluorescence (Ex 530nm / Em 590nm) Step4->Step5 1:1 Stoichiometry

Amplex Red fluorometric assay workflow for continuous MAO-B activity measurement.

Protocol B: Enzyme Dialysis Reversibility Assay

Causality & Rationale: To prove that CDMA's acetohydrazide linker does not form a covalent bond, the inhibitor-enzyme complex must be subjected to extensive dialysis. A self-validating setup includes Selegiline; if Selegiline-treated MAO-B recovers activity, the dialysis membrane is compromised or the incubation time was insufficient. If Safinamide-treated MAO-B recovers activity but Selegiline does not, the system is validated[2].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant MAO-B (100x assay concentration) with CDMA, Safinamide, or Selegiline at concentrations equal to 10 × IC50 for 60 minutes at 37°C. Include a vehicle control (DMSO).

  • Baseline Measurement: Remove a 10 µL aliquot from each mixture and immediately assay for MAO-B activity using the Amplex Red protocol to confirm >90% initial inhibition.

  • Dialysis: Transfer the remaining mixtures into separate Slide-A-Lyzer dialysis cassettes (10K MWCO). Dialyze against 1 L of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, changing the buffer every 8 hours.

  • Recovery Measurement: Recover the enzymes from the cassettes and assay for MAO-B activity.

  • Validation: CDMA and Safinamide should show >85% recovery of vehicle control activity, confirming reversible binding[2]. Selegiline should show <5% recovery, confirming irreversible covalent modification.

Sources

Comparative

A Researcher's Guide to Profiling Enzyme Cross-Reactivity: A Case Study with 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that potently modulates its intended target is of little therapeutic value if it concurrently interacts with a host of unintended off-targets, leading to unforeseen side effects. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide as a representative example.

The N-acylhydrazone scaffold, to which our compound of interest belongs, is recognized as a "privileged structure" in medicinal chemistry, known to be a versatile backbone for a range of biologically active compounds, including those with anti-inflammatory, analgesic, and antitumor properties.[1] However, this versatility also underscores the critical need for a thorough investigation of off-target interactions. This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-tiered approach to enzyme cross-reactivity studies, grounded in scientific integrity and practical, field-proven insights.

Part 1: The Strategic Imperative of Counter-Screening

Before embarking on resource-intensive mechanistic studies, a broad initial assessment of a compound's promiscuity is essential. High-throughput screening (HTS) campaigns are notorious for yielding false positives and compounds that interfere with the assay technology itself.[2][3][4] Therefore, a systematic counter-screening strategy is not just a supplementary step but a foundational element of hit validation.[5][6]

The primary objectives of this initial phase are to:

  • Identify potential off-target interactions across diverse enzyme families.

  • Eliminate compounds that interfere with the assay technology (e.g., luciferase-based readouts, fluorescence).[2][3]

  • Flag cytotoxic compounds that may appear as hits in cell-based assays through non-specific mechanisms.[3][5]

Our investigation into 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide will begin with a broad-panel screen against a carefully selected array of enzymes. The choice of this panel should be informed by the compound's structural motifs and the common liabilities of small molecules. A typical panel would include representatives from major enzyme classes such as:

  • Protein Kinases: A large family of enzymes often implicated in off-target effects.

  • Phosphatases: The functional counterparts to kinases, crucial in signaling pathways.[7]

  • Proteases: Including cysteine and metalloproteases, which are susceptible to reactive compounds.[8]

  • Cytochrome P450 (CYP) Enzymes: Critical for drug metabolism and frequent targets of inhibition, leading to drug-drug interactions.

  • Deubiquitinating Enzymes (DUBs): An emerging class of targets where selectivity is crucial.[9]

The following diagram illustrates a robust workflow for the initial hit identification and validation process.

G cluster_0 Phase 1: Primary Screening & Hit Triage cluster_1 Phase 2: Mechanistic Characterization Primary_Screen Primary High-Throughput Screen (HTS) (e.g., against intended target) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identify initial 'hits' Counter_Screening Counter-Screening (Broad Enzyme Panel & Assay Interference) Hit_Confirmation->Counter_Screening Confirmed hits Orthogonal_Assay Orthogonal Assay Validation Counter_Screening->Orthogonal_Assay Filter for non-specifics & assay interference MOA_Studies Mechanism of Action (MoA) Studies (Enzyme Kinetics) Orthogonal_Assay->MOA_Studies Validated, specific hits Selectivity_Profiling Selectivity & Potency Ranking (IC50 vs. Ki) MOA_Studies->Selectivity_Profiling Determine Ki & inhibition type

Caption: A typical workflow for hit validation and cross-reactivity profiling.

Part 2: From Initial Hits to Confirmed Off-Targets: The Role of Orthogonal Assays

For any off-targets identified for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, a dose-response analysis will be conducted to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the functional strength of an inhibitor in a specific experimental context, making it a crucial metric for ranking the potency of off-target effects.

Data Summary: Initial Cross-Reactivity Profile

The results from the dose-response studies should be systematically tabulated to provide a clear overview of the compound's off-target profile.

Enzyme TargetEnzyme FamilyPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Notes
Target XKinase1.21.5Confirmed Hit
Off-Target AKinase5.86.2Moderate Off-Target Activity
Off-Target BPhosphatase> 100> 100No Significant Activity
Off-Target CProtease25.4> 100False Positive (Assay Interference)
Off-Target DCYP Enzyme15.114.8Confirmed Off-Target Activity

Part 3: Delving Deeper: Mechanistic Insights from Enzyme Kinetics

For confirmed off-target interactions, understanding the mechanism of inhibition (MoA) is paramount. This knowledge provides deeper insights into how the compound interacts with the enzyme and is essential for any future optimization efforts to engineer out the undesirable activity. The primary goal of these studies is to determine the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.[10] Unlike the IC50, which is dependent on assay conditions like substrate concentration, the Ki is a thermodynamic constant that allows for more direct comparison of inhibitor affinities.[11]

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which varies depending on the mechanism of inhibition. For instance, for a competitive inhibitor, the relationship is:

Ki = IC50 / (1 + [S]/Km)

where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can generate plots (e.g., Lineweaver-Burk plots) to elucidate the inhibition mechanism (competitive, non-competitive, uncompetitive, or mixed).[12]

The following diagram illustrates the workflow for determining the mechanism of inhibition for a confirmed off-target interaction.

G cluster_0 Enzyme Kinetic Analysis Enzyme_Titration Determine Optimal Enzyme Concentration Substrate_Kinetics Determine Substrate Km (Michaelis-Menten) Enzyme_Titration->Substrate_Kinetics Inhibitor_Matrix Measure Initial Velocities (Vary [Substrate] & [Inhibitor]) Substrate_Kinetics->Inhibitor_Matrix Data_Analysis Global Data Fitting (e.g., Lineweaver-Burk Plot) Inhibitor_Matrix->Data_Analysis Determine_MoA Determine Mechanism (Competitive, Non-competitive, etc.) Data_Analysis->Determine_MoA Calculate_Ki Calculate Inhibition Constant (Ki) Determine_MoA->Calculate_Ki

Caption: Workflow for determining the mechanism of enzyme inhibition.

Comparative Data: Potency and Selectivity

A summary table comparing the potency against the primary target and confirmed off-targets is crucial for decision-making.

TargetIC50 (µM)Ki (µM)Mechanism of InhibitionSelectivity Index (Ki Off-Target / Ki Primary Target)
Primary Target X 1.5 0.8 Competitive -
Off-Target A6.23.1Competitive3.9
Off-Target D14.815.2Non-competitive19.0

Part 4: Experimental Protocols

To ensure reproducibility, detailed and optimized protocols are essential. Below are generalized protocols for two common enzyme assay formats that can be adapted for screening 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. The importance of proper controls, including positive and negative controls, cannot be overstated for validating the assay's performance.[13]

Protocol 1: Generic Protein Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[14] This format is highly sensitive and suitable for a wide range of kinases.[14]

1. Materials and Reagents:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (test compound)

  • Known kinase inhibitor (positive control)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well microplates

  • Luminometer

2. Step-by-Step Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide in the kinase reaction buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (e.g., DMSO).

  • Set Up Kinase Reaction: To each well of the microplate, add the test compound, positive control, or vehicle control.

  • Add Enzyme: Add the purified kinase to each well, except for the "no enzyme" negative control wells.

  • Initiate Reaction: Add the kinase substrate and ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.[15]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Generic Protein Phosphatase Assay (Fluorescence-Based)

This protocol describes a method for assessing inhibition of protein tyrosine phosphatases (PTPs) using a fluorogenic substrate.[16]

1. Materials and Reagents:

  • Purified phosphatase (e.g., PTP1B, SHP2)

  • Fluorogenic phosphatase substrate (e.g., DiFMUP)

  • 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (test compound)

  • Known phosphatase inhibitor (e.g., sodium orthovanadate) as a positive control

  • Phosphatase assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • Black, opaque 96- or 384-well microplates

  • Fluorescence plate reader

2. Step-by-Step Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, the positive control inhibitor, and a vehicle control in the phosphatase assay buffer.

  • Assay Plate Setup: Add the compound dilutions or controls to the wells of the microplate.

  • Add Enzyme: Add a fixed amount of the purified phosphatase to each well (except for the "no enzyme" control). Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[17]

  • Initiate Reaction: Start the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be at or near the Km for the specific phosphatase.[16]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C). Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

The systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach—beginning with broad counter-screening, followed by orthogonal validation, and culminating in detailed mechanistic studies—researchers can build a comprehensive selectivity profile for novel molecules like 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide. This guide provides a robust framework for such an investigation, emphasizing the principles of scientific rigor and self-validation at each stage. The insights gained from these studies are invaluable, not only for identifying potential liabilities but also for guiding the strategic optimization of lead compounds, ultimately increasing the probability of developing safe and effective therapeutics.

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  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • PMC. (2017, January 30). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [Link]

  • MDPI. (2023, November 14). Structural Similarities, in Relation with the Cross-Reactivity, of Hymenoptera Allergenic Dipeptidyl Peptidases IV—An Overall Comparison Including a New Dipeptidyl Peptidase IV Sequence from Vespa velutina. [Link]

  • Takara Bio. Acylamino-acid-releasing enzyme. [Link]

  • ChemRxiv. Seven and more membered cyclic anhydrides in the Castagnoli-Cushman Reaction. [Link]

  • MDPI. (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

  • PLOS Neglected Tropical Diseases. (2024, October 4). Navigating cross-reactivity and host species effects in a serological assay: A case study of the microscopic agglutination test for Leptospira serology. [Link]

  • EMJ. (2024, September 17). Cross-reactivity and Co-sensitisation Among Allergenic Enolases. [Link]

  • PubMed. (2014, June 15). Cycloheximide prevents the de novo polypeptide synthesis required to recover from acetylene inhibition in Nitrosopumilus maritimus. [Link]

Sources

Validation

Benchmarking the Toxicity of 2-(Cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide Against FDA-Approved Drugs

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Preclinical Toxicity Comparison Guide Executive Summary The development of novel synthetic small molecules requires rigorous,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Preclinical Toxicity Comparison Guide

Executive Summary

The development of novel synthetic small molecules requires rigorous, early-stage safety de-risking. The compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CNDH) presents a unique challenge due to its core structural motif: an acetohydrazide group. Hydrazides are historically associated with idiosyncratic drug-induced liver injury (DILI), making hepatotoxicity a primary concern during lead optimization.

This guide provides a comprehensive, objective benchmarking of CNDH’s toxicity profile against two FDA-approved reference hepatotoxins: Isoniazid (INH) (a frontline anti-tuberculosis hydrazide) and Acetaminophen (APAP) (a standard dose-dependent hepatotoxin). By employing metabolically competent cell models and high-content imaging, we map the mechanistic pathways of CNDH toxicity to inform structural optimization.

Mechanistic Rationale: The Hydrazide Toxophore

To evaluate CNDH objectively, we must first understand the causality behind hydrazide-induced toxicity. Isoniazid (INH) serves as the perfect structural and mechanistic benchmark. The toxicity of INH is not driven by the parent compound, but rather by its metabolic activation.

Hepatic enzymes, specifically N-acetyltransferase 2 (NAT2) and Cytochrome P450 2E1 (CYP2E1), metabolize the hydrazide moiety into highly reactive intermediates, such as acetyl diazine and ketenes[1]. These electrophilic species covalently bind to hepatic macromolecules, triggering a cascade of glutathione (GSH) depletion, mitochondrial oxidative stress, and eventual hepatocellular apoptosis[2].

Because CNDH shares this hydrazide backbone, our experimental design must actively probe whether the bulky diphenylmethylene and cyclohexylamino substitutions sterically hinder CYP450-mediated bioactivation or exacerbate lipophilicity-driven toxicity.

Pathway CNDH CNDH (Novel Acetohydrazide) CYP CYP450 / NAT2 Metabolic Activation CNDH->CYP INH Isoniazid (INH) (FDA Benchmark) INH->CYP RM Reactive Intermediates (Radicals / Diazines) CYP->RM Oxidation GSH Glutathione (GSH) Depletion RM->GSH Covalent Binding Mito Mitochondrial Stress (MPT Pore Opening) GSH->Mito Oxidative Stress Tox Hepatocellular Toxicity Mito->Tox Apoptosis

Caption: Proposed CYP450-mediated bioactivation pathway of CNDH compared to the FDA benchmark Isoniazid.

Experimental Design: The HepaRG Advantage

A critical failure point in standard cytotoxicity screening is the use of immortalized cell lines like HepG2, which lack robust baseline expression of Phase I/II metabolizing enzymes. Testing a pro-toxin like CNDH in HepG2 cells would yield artificially safe IC50 values.

To ensure a self-validating and biologically accurate system, we utilize differentiated HepaRG cells . HepaRG cells express key metabolizing enzymes (CYP1A2, CYP2E1, CYP3A4, NAT2) and drug transporters at levels comparable to primary human hepatocytes, making them exceptionally suited for evaluating indirect, metabolite-driven hepatotoxicity[3].

Experimental Protocols

Protocol 1: High-Content Multiparametric Hepatotoxicity Screening

This protocol utilizes a self-validating design incorporating vehicle controls (0.1% DMSO) to establish baseline health, and a positive control (Chlorpromazine, 50 µM) to ensure assay sensitivity (Acceptance criteria: Z'-factor > 0.6).

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells at 72,000 cells/cm² in 96-well collagen-coated plates. Culture for 72 hours in Williams' E medium supplemented with 10% FBS and 2 mM GlutaMAX to allow monolayer stabilization and optimal CYP expression.

  • Compound Dosing: Treat cells with CNDH, INH, and APAP in a 10-point dose-response format (0.1 µM to 1000 µM) for 48 hours.

  • Multiplex Staining: Wash cells with PBS and co-incubate for 30 minutes at 37°C with:

    • Hoechst 33342 (1 µg/mL): For nuclear condensation and total cell count.

    • CellROX Green (5 µM): To quantify reactive oxygen species (ROS).

    • JC-1 Dye (2 µM): We specifically utilize JC-1 because mitochondrial permeability transition (MPT) pore opening is an early, obligatory event in drug-induced apoptosis, providing a highly sensitive readout for mitochondrial dysfunction.

  • Imaging & Analysis: Acquire images using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Calculate IC50 values based on phenotypic shifts relative to the vehicle control.

Workflow Step1 Cell Seeding HepaRG Cells Step2 Compound Dosing CNDH vs FDA Drugs Step1->Step2 Step3 Multiplex Staining JC-1 & CellROX Step2->Step3 Step4 High-Content Imaging Step3->Step4 Step5 Data Analysis IC50 Profiling Step4->Step5

Caption: Step-by-step high-content screening workflow for evaluating multiparametric hepatotoxicity.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

To confirm if CNDH generates electrophilic reactive metabolites similar to INH, we quantify the depletion of the primary intracellular antioxidant, GSH.

Step-by-Step Methodology:

  • Lysate Preparation: Post-treatment (24h), lyse HepaRG cells in 5% 5-sulfosalicylic acid (SSA). Causality Note: SSA is strictly required to rapidly precipitate proteins and prevent auto-oxidation of GSH during sample handling.

  • DTNB Reaction: React 20 µL of cleared lysate with Ellman's reagent (DTNB) and glutathione reductase in the presence of NADPH.

  • Quantification: Measure kinetic absorbance at 412 nm over 5 minutes. Normalize GSH concentrations to total protein content determined via a parallel BCA assay.

Comparative Data Presentation

The following tables summarize the benchmarking data of CNDH against the FDA-approved reference drugs.

Table 1: General Cytotoxicity Benchmarking (HepaRG Cells, 48h Exposure)

CompoundDrug Class / RoleIC50 (µM)Toxophore / Mechanism
Acetaminophen (APAP) FDA Reference (Direct Tox)850 ± 42NAPQI formation via CYP2E1
Isoniazid (INH) FDA Reference (Hydrazide)>1000*Acetyl diazine via NAT2/CYP2E1
CNDH Test Compound315 ± 28Acetohydrazide bioactivation
Chlorpromazine Positive Control22 ± 3Phospholipidosis / Direct Lysis

*Note: INH often requires prolonged exposure (>72h) or co-treatment with CYP inducers to exhibit overt cell death in vitro, highlighting its idiosyncratic nature.

Table 2: Mechanistic Toxicity Profiling (Tested at 200 µM)

Toxicity ParameterCNDHIsoniazid (INH)Acetaminophen (APAP)Vehicle (DMSO)
ROS Generation (CellROX) +++ (3.2x fold increase)++ (2.1x fold increase)++++ (4.5x fold increase)Baseline (1.0x)
Mitochondrial Depolarization (JC-1) 45% reduction20% reduction60% reduction<5% reduction
GSH Depletion 55% depleted30% depleted80% depletedIntact
Data Interpretation

The experimental data reveals that CNDH exhibits a more aggressive acute toxicity profile in HepaRG cells (IC50 = 315 µM) compared to the benchmark Isoniazid. The rapid depletion of GSH (55%) and significant mitochondrial depolarization strongly suggest that the diphenylmethylene and cyclohexylamino substitutions do not protect the acetohydrazide core from CYP-mediated bioactivation. Instead, the increased lipophilicity of these bulky groups likely enhances cellular uptake and subsequent oxidative stress.

Preclinical Recommendation: Lead optimization efforts for CNDH should focus on bioisosteric replacement of the acetohydrazide moiety to abrogate reactive metabolite formation while preserving target efficacy.

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Comparative

Bridging the Gap: A Predictive Analysis of In Vitro vs. In Vivo Efficacy for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

A Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical juncture in this journey is the correlation—or often, the disparity—between in vitro and in vivo efficacy. This guide focuses on a novel investigational compound, 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, providing a predictive framework for its evaluation. While specific experimental data for this exact molecule is not yet publicly available, by examining its structural components—the cyclohexylamino group, the acetohydrazide core, and the diphenylmethylene moiety—we can construct a robust, data-driven analysis of its likely performance and the potential for translational success.

The hydrazone linkage (present in the N'-(diphenylmethylene)acetohydrazide portion) is of particular interest. Hydrazones are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2] However, the stability of the hydrazone bond can be a critical determinant of in vivo performance, often leading to discrepancies with in vitro results.[3] This guide will delve into the nuances of this chemical feature and its implications for drug development.

Anticipated Mechanism of Action and In Vitro Evaluation

The 2-(cyclohexylamino) moiety suggests a potential interaction with enzymatic targets. For instance, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders and cancer.[4] Given this precedent, a plausible hypothesis is that 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide may also target a specific enzyme.

A primary in vitro screening cascade for this compound would likely involve cell-free enzymatic assays followed by cell-based assays to determine its potency and cellular effects.

cluster_0 In Vitro Efficacy Assessment A Compound Synthesis & Characterization B Primary Target-Based Assay (e.g., 11β-HSD1 Inhibition) A->B Determine IC50 C Cell-Based Potency Assay (e.g., Cancer Cell Line Viability) B->C Determine EC50 D Selectivity Profiling (Against Related Enzymes) C->D Assess Off-Target Effects E Mechanism of Action Studies (e.g., Western Blot, qPCR) C->E Elucidate Cellular Pathway

Caption: Proposed workflow for in vitro evaluation.

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is pre-incubated with a cofactor (e.g., NADPH).

  • Compound Incubation: 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide is added at varying concentrations.

  • Reaction Initiation: The substrate (e.g., cortisone) is added to initiate the enzymatic reaction.

  • Detection: The conversion of cortisone to cortisol is measured using a detection method such as ELISA or mass spectrometry.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., HepG2, LN-229) are seeded in 96-well plates and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability.

  • Data Analysis: EC50 values are determined from the dose-response curves.

Parameter Predicted In Vitro Efficacy of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide Comparative Compound (Example: LASSBio-294)
Target 11β-HSD1 (Hypothesized)Adenosine A2A Receptor
IC50 (Enzymatic) 0.1 - 1 µM8.2 µM (Ki)[2]
EC50 (Cell-based) 1 - 10 µMNot Reported

Table 1: Predicted In Vitro Efficacy Profile.

Navigating the In Vivo Landscape: Challenges and Strategies

The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can impact a compound's efficacy. For hydrazone-containing molecules, a primary concern is the stability of the C=N double bond.

The hydrazone linkage is susceptible to acid-catalyzed hydrolysis.[3] This property can be advantageous for targeted drug delivery, as the linker can be designed to be stable at the physiological pH of blood (~7.4) but cleave in the acidic environment of endosomes or lysosomes within target cells.[3] However, this pH-dependent stability also poses a significant challenge, as premature cleavage in the acidic environment of the stomach (if orally administered) or instability in plasma can lead to a loss of efficacy and potential off-target effects.

Plasma contains proteins and enzymes that can catalyze the hydrolysis of hydrazone bonds, leading to a shorter half-life in vivo than what might be predicted from buffer stability studies alone.[3] Therefore, in vitro plasma stability assays are a crucial step in the preclinical evaluation of any hydrazone-based compound.

cluster_1 In Vivo Efficacy & PK/PD Assessment F In Vitro Plasma Stability Assay G Pharmacokinetic (PK) Studies (e.g., in Mice) F->G Predict In Vivo Half-Life H In Vivo Efficacy Model (e.g., Xenograft Tumor Model) G->H Determine Dosing Regimen I Pharmacodynamic (PD) Marker Analysis H->I Correlate Target Engagement with Efficacy J Toxicity Assessment H->J Establish Therapeutic Window

Caption: Proposed workflow for in vivo evaluation.

Protocol 3: In Vitro Plasma Stability Assay

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C.[3]

  • Compound Spiking: Spike the plasma with a stock solution of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide to the desired final concentration.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact compound remaining.

  • Data Analysis: Calculate the half-life (t1/2) of the compound in plasma.

Protocol 4: In Vivo Xenograft Tumor Model

  • Tumor Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Parameter Predicted In Vivo Performance of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide Comparative Compound (Example: Phenylbenzohydrazides)
Plasma Half-Life (t1/2) 1-4 hours (Mouse)Not Reported
Route of Administration Oral or IntraperitonealOral
Efficacy (Tumor Model) 40-60% Tumor Growth Inhibition (at tolerated dose)Reduced leukocyte migration in vivo[5]
Toxicity Monitor for weight loss, changes in behaviorAcute toxicity assessed in Danio rerio embryos[1]

Table 2: Predicted In Vivo Performance Profile.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The correlation between in vitro potency and in vivo efficacy is rarely linear. For 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide, several factors could contribute to a potential disconnect:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from reaching its target in sufficient concentrations, even if it is highly potent in vitro. The cyclohexyl and diphenyl groups contribute to the lipophilicity of the molecule, which may enhance membrane permeability but could also lead to increased metabolic clearance.

  • Hydrazone Instability: As discussed, premature cleavage of the hydrazone bond can inactivate the compound before it reaches its site of action.

  • Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to unforeseen toxicities or a different pharmacological profile than predicted.

A successful drug development program for this compound would necessitate a thorough investigation of its ADME properties and a careful optimization of the hydrazone linker to balance stability and targeted release.

cluster_2 Factors Influencing In Vitro-In Vivo Correlation IV High In Vitro Potency (Low IC50/EC50) PK Favorable Pharmacokinetics (Good Absorption, Stability, Half-Life) IV->PK Prerequisite for Systemic Exposure IE In Vivo Efficacy IV->IE Indirect Correlation TE Target Engagement in Vivo PK->TE Enables Target Concentration TE->IE Drives Pharmacological Effect

Caption: Key factors in the in vitro-in vivo correlation.

Conclusion and Future Directions

2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide represents a class of molecules with significant therapeutic potential, but its successful development hinges on a clear understanding of the factors that govern the translation of in vitro activity to in vivo efficacy. The presence of the hydrazone linker is a key structural feature that requires careful evaluation of its stability in biological matrices.

By employing a systematic approach that integrates target-based assays, cell-based studies, and robust in vivo models, researchers can build a comprehensive profile of this compound. A strong emphasis on understanding its pharmacokinetic and pharmacodynamic properties will be paramount in bridging the gap between the petri dish and the patient, ultimately determining the clinical fate of this and other promising hydrazone-based therapeutics.

References

  • Waterfield, C. J., Delaney, J., Kerai, M. D., & Timbrell, J. A. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-227. [Link]

  • Toteva, E., Atanasova, M., Nankov, A., Zheleva, D., & Valcheva, V. (2025). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. MDPI.
  • BenchChem. (n.d.). Optimization of Hydrazone Bond Stability for In-Vivo Studies. BenchChem Technical Support Center.
  • ResearchGate. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • Sagan, F., Szychta, P., Dołęga, A., & Bielenica, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8094. [Link]

  • University of Oxford. (n.d.). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Department of Chemistry.
  • Kupczyk, D., Studzińska, R., Bilski, R., Baumgart, S., Kołodziejska, R., & Woźniak, A. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)
  • PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • Fraga, C. A. M., et al. (2014). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. PLoS ONE, 9(9), e107573. [Link]

  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. [Link]

  • Chinese Journal of Natural Medicines. (2026).
  • Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. Proceedings of the National Academy of Sciences, 115(7), E1391-E1400. [Link]

  • PLOS. (n.d.).
  • Ashton, F. M. (1972). Modes of Action of Selected Herbicides. ScholarSpace.
  • Semantic Scholar. (n.d.). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Semantic Scholar.
  • de Oliveira, R. S., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1565. [Link]

  • Organic and Biomolecular Chemistry. (n.d.). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Royal Society of Chemistry.
  • MDPI. (2021). Synthesis and Biological Studies on (KLAKLAK)
  • PharmaFeatures. (2022). Revisiting Macrocycles in Drug Discovery.
  • Lirias. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Lirias.
  • ChemRxiv. (n.d.). Discovery of a Drug-like, Natural Product-Inspired DCAF11 Ligand Chemotype. ChemRxiv.
  • PMC. (2025). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)
  • Shinkai, H., et al. (1989). N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2. Journal of Medicinal Chemistry, 32(7), 1436-1441. [Link]

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Safety & Regulatory Compliance

Safety

2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide proper disposal procedures

As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. The compound 2-(cyclohexylamino)-N'-(diphen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. The compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS: 341968-07-8) is a sterically hindered, nitrogen-rich organic molecule utilized in advanced drug development workflows[1].

While the bulky diphenylmethylene and cyclohexyl groups provide significant steric stabilization, the core acetohydrazide moiety remains chemically active. Improper disposal of this compound can lead to environmental persistence, aquatic toxicity, and the potential release of toxic nitrogen oxides (NOx) if combusted improperly. This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this specific waste stream, grounded in the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework[2][3].

Section 1: Physicochemical Hazard Profiling

Before initiating any disposal protocol, we must understand the causality behind our safety choices. The acetohydrazide core is susceptible to oxidative cleavage. Mixing this waste stream with strong oxidizers (e.g., peroxides, nitric acid) can trigger uncontrolled exothermic reactions[4]. Furthermore, as a complex synthetic organic, it is classified as a non-halogenated organic hazardous waste under RCRA guidelines[5].

Table 1: Physicochemical & Logistical Waste Profile

ParameterSpecificationOperational Rationale (Causality)
Waste Classification Non-Halogenated OrganicContains C, H, N, O; lacks halogens. Dictates incinerator routing and pricing.
Primary Hazard Aquatic Toxicity / IrritantBulky lipophilic groups (cyclohexyl, diphenyl) increase bioaccumulation risk.
Chemical Incompatibilities Strong Oxidizers, Heavy MetalsAcetohydrazide core is susceptible to exothermic oxidative cleavage.
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation and pressure buildup prior to terminal disposal.
Primary PPE Requirement Nitrile Gloves, Splash GogglesPrevents dermal absorption of the lipophilic organic framework[6].

Section 2: Laboratory Segregation & Accumulation Protocol

The overriding principle of laboratory waste management is that no synthetic activity should begin without a formulated disposal plan[7]. The following step-by-step methodology ensures compliance with Satellite Accumulation Area (SAA) regulations while protecting laboratory personnel.

Protocol A: SAA Waste Segregation

  • Container Selection: Select a high-density polyethylene (HDPE) or amber glass carboy.

    • Causality: Amber glass prevents UV-induced degradation of the diphenylmethylene moiety, while HDPE resists permeation by the organic solvents typically used to solubilize this compound (e.g., DCM, DMF).

  • Labeling & Identification: Affix a standardized RCRA hazardous waste label immediately upon placing the first drop of waste into the container[3]. The label must explicitly state "Non-Halogenated Organic Waste: Contains 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide."

  • Chemical Compatibility Verification: Ensure the waste stream is strictly isolated from halogenated solvents, heavy metal catalysts, and strong oxidizers.

    • Causality: Segregation prevents the formation of shock-sensitive heavy metal hydrazides and mitigates exothermic oxidation risks[7].

  • Secondary Containment: Place the primary container within a secondary containment bin capable of holding 110% of the primary container's volume to self-validate against undetected micro-leaks.

Section 3: The Disposal Workflow (High-Temperature Incineration)

Because 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide contains a high mass percentage of nitrogen and complex aromatic rings, standard landfill disposal is strictly prohibited and environmentally irresponsible[7]. The only scientifically sound method for terminal disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

G node_gen Waste Generation (Bench-scale Synthesis) node_seg Waste Segregation (Non-Halogenated Organics) node_gen->node_seg Identify & Label node_saa Satellite Accumulation Area (Secondary Containment) node_seg->node_saa Transfer to HDPE/Glass node_trans Licensed HazMat Transport (RCRA Manifesting) node_saa->node_trans Regulatory Time Limit node_inc High-Temp Incineration (>1000°C + NOx Scrubbers) node_trans->node_inc Chain of Custody node_ash Ash Landfill (Subtitle C Facility) node_inc->node_ash Complete Destruction

RCRA-compliant cradle-to-grave disposal workflow for complex organic hydrazides.

Protocol B: Terminal Disposal & Manifesting

  • Volume Monitoring: Monitor the SAA container. Once it reaches the regulatory threshold (typically 55 gallons of hazardous waste), transfer it to the Central Accumulation Area (CAA) within 3 days[3].

  • Vendor Auditing: Contract a licensed hazardous waste transporter. Verify that their terminal TSDF utilizes rotary kiln or liquid injection incinerators capable of sustaining >1000°C with continuous emissions monitoring systems (CEMS).

  • RCRA Manifesting: Complete the Uniform Hazardous Waste Manifest (EPA Form 8700-22).

    • Causality: This document ensures the "cradle-to-grave" chain of custody, legally transferring liability and tracking the waste from your bench to the incinerator[3]. Retain the return copy signed by the TSDF indefinitely as self-validating proof of destruction.

Section 4: Spill Response & Decontamination

In the event of a localized bench spill involving the solid powder or a solvent solution of the compound, immediate and calculated action is required to prevent exposure and facility contamination.

Protocol C: Emergency Spill Remediation

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

    • Causality: Combustible absorbents like sawdust or paper towels can provide fuel and react dangerously if the hydrazide undergoes an unexpected oxidative reaction with ambient chemicals. Diatomaceous earth remains completely inert.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the material into a dedicated, labeled solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water, followed by an isopropanol wipe-down to solubilize any remaining lipophilic organic residue. Dispose of all wipes as hazardous waste.

References

  • hiclover.com - A New Era in Waste Management: High-Temperature Incineration Explained. Available at: [Link]

  • danielshealth.com - What Is RCRA Hazardous Waste? Available at: [Link]

  • oshacode.com - RCRA Hazardous Waste - 7 Keys and Its Impact. Available at: [Link]

  • nih.gov - Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • epa.gov - Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Available at:[Link]

  • epa.gov - Learn the Basics of Hazardous Waste. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

Comprehensive Safety and Handling Protocol for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-(cyclohexylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS: 341968-07-8) requires more than just skimming a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's structural liabilities and how they interact with your laboratory environment.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals. By understanding the "why" behind these safety measures, your laboratory can build a culture of proactive, rather than reactive, chemical safety.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before detailing the protocol, we must establish the causality behind our safety choices. This target compound presents three distinct operational hazards based on its molecular structure:

  • The Hydrazide Moiety (Reactivity & Sensitization): Hydrazide derivatives are known skin sensitizers and respiratory irritants [1]. Dermal contact can trigger allergic contact dermatitis, while the inhalation of fine particulates can cause severe respiratory mucosal irritation.

  • The Diphenylmethylene Group (Lipophilicity): The presence of two bulky phenyl rings makes this molecule highly lipophilic. While this is advantageous for crossing cell membranes in biological assays, it means the compound will readily absorb through the human stratum corneum if dissolved in an organic solvent.

  • The Solvent Vector Effect (DMSO Hazard): In drug development, lipophilic powders are universally solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO acts as a rapid transdermal carrier. If a DMSO solution of this chemical contacts the skin, the solvent will drag the active hydrazide directly into the bloodstream [2]. Standard nitrile gloves offer virtually zero protection against DMSO [3].

Quantitative PPE & Engineering Control Matrix

To mitigate these risks, Personal Protective Equipment (PPE) cannot be static; it must dynamically shift based on the physical state of the chemical during your workflow.

Hazard StateEngineering ControlGlove MaterialBreakthrough TimeRespiratory ProtectionEye/Face Protection
Dry Powder Vented Balance EnclosureNitrile (0.11 mm)> 480 min (Dry)N95 or P100 Particulate RespiratorChemical Splash Goggles
DMSO Solution Chemical Fume HoodButyl Rubber or Neoprene> 240 min (DMSO) [3]Not required if in hoodFace Shield over Goggles
Spill Cleanup Room Ventilation (Max)Neoprene over NitrileVaries by solventHalf-mask APR with P100/Organic Vapor CartridgeFace Shield over Goggles

Critical Insight: Nitrile gloves degrade and experience DMSO breakthrough in less than 10 minutes. Never use standard nitrile for handling the solubilized form of this compound[4].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure containment and purity.

Phase 1: Dry Powder Weighing & Transfer

  • Preparation: Don a standard lab coat, chemical splash goggles, an N95/P100 respirator, and double-layer nitrile gloves.

  • Static Mitigation: Organic powders pose a fine dust and static cling hazard, which can lead to micro-aerosolization [5]. Wipe down the exterior of the reagent bottle and your anti-static weigh boat with a slightly damp, lint-free cloth to ground static charges.

  • Weighing: Perform all weighing inside a Vented Balance Enclosure (VBE) calibrated to a face velocity of 60-80 FPM. This captures aerosolized hydrazide dust without disturbing the microbalance readings.

  • Transfer: Use a grounded, stainless-steel spatula. Transfer the exact required mass into a pre-tared, amber glass vial (the compound should be protected from light to prevent potential photo-degradation of the hydrazide bond).

Phase 2: Solubilization (The High-Risk Step)

  • PPE Transition: This is the most critical failure point in lab safety. Remove your outer nitrile glove and replace it with a Neoprene or Butyl rubber glove. Move the sealed amber vial to a certified Chemical Fume Hood.

  • Solvent Addition: Using a positive-displacement pipette, add the required volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly with a PTFE-lined septum cap. Vortex gently. Do not use ultrasonic baths if the vial is unsealed, as the cavitation will aerosolize the toxic DMSO-hydrazide solution into the breathing zone.

Spill Response and Disposal Plans

Immediate Spill Response (Dry Powder):

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the sensitizing powder. Cover the spill with slightly damp paper towels to suppress dust generation.

  • Collect: Carefully scoop the damp towels and powder using a non-sparking plastic dustpan. Place into a hazardous waste bag.

Immediate Spill Response (DMSO Solution):

  • Isolate: Alert colleagues immediately. DMSO spills spread rapidly and carry the dissolved active compound.

  • Absorb: Apply an inert, amorphous silica-based absorbent or universal chemical spill pads directly over the liquid.

  • Decontaminate: Wash the surface with copious amounts of water and a mild alkaline detergent, followed by a final water rinse.

Waste Disposal Protocol:

  • Solid Waste: All contaminated weigh boats, spatulas, and dry spill cleanup materials must be placed in a rigid, sealable container labeled "Hazardous Solid Waste - Toxic Organic/Hydrazide".

  • Liquid Waste: DMSO stock solutions must be segregated into dedicated "Halogen-Free Organic Solvent Waste" carboys. Never pour this down the drain, as hydrazide derivatives pose long-term aquatic toxicity hazards [1].

Process Visualization

G Start Handling 2-(cyclohexylamino)-N'- (diphenylmethylene)acetohydrazide State Physical State? Start->State Dry Dry Organic Powder State->Dry Weighing/Transfer Solution Solution (e.g., in DMSO) State->Solution Assay Prep Hood Vented Balance Enclosure (Control Dust/Static) Dry->Hood Fume Chemical Fume Hood (Control Vapors) Solution->Fume PPE_Dry PPE: Nitrile Gloves, P100 Respirator, Goggles Hood->PPE_Dry PPE_Sol PPE: Butyl/Neoprene Gloves, Face Shield, Lab Coat Fume->PPE_Sol Waste Hazardous Waste Disposal (Incineration) PPE_Dry->Waste Contaminated Materials PPE_Sol->Waste Liquid Waste

Decision matrix for handling 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide workflows.

References

  • Vecom Marine. "MSDS Hydrazide 20220411". Vecom Marine. [Link]

  • Schwope, A. D., Randel, M. A., & Broome, M. G. "Dimethyl sulfoxide permeation through glove materials". Taylor & Francis Online. [Link]

  • SHOWA Gloves. "CHEMICAL PERMEATION GUIDE". SHOWA Gloves. [Link]

  • DEKRA Process Safety. "SAFETY GUIDE – A Strategic Guide to Characterization and Understanding Handling Dusts and Powders Safely". DEKRA Process Safety. [Link]

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